Product packaging for Bis-PEG3-NHS Ester(Cat. No.:)

Bis-PEG3-NHS Ester

Cat. No.: B606173
M. Wt: 444.4 g/mol
InChI Key: OPGNUERFYQLUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG3-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O11 B606173 Bis-PEG3-NHS Ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGNUERFYQLUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG3-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Bis-PEG3-NHS Ester has emerged as a valuable tool for bioconjugation, offering a balance of hydrophilicity, defined spacer length, and reactivity. This homobifunctional crosslinker is instrumental in the creation of stable conjugates for a variety of applications, from fundamental research to the development of advanced therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and practical applications.

Core Concepts: Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a discrete PEG linker (dPEG®) with three ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1] The PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can reduce aggregation and immunogenicity.[2][3][4] The NHS esters are highly reactive towards primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, forming stable amide bonds.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
CAS Number 1314378-16-9
Molecular Formula C₁₈H₂₄N₂O₁₁
Molecular Weight 444.39 g/mol
Spacer Arm Length 14.6 Å (13 atoms)
Purity >98%
Solubility Water, Methylene Chloride, Acetonitrile, Methanol, DMAC, DMSO
Storage Store at -20°C, desiccated. Allow to reach room temperature before opening.
Reactivity and Stability

The reactivity of the NHS ester is pH-dependent. The optimal pH range for the reaction with primary amines is between 7.0 and 8.5. Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, leading to a non-reactive carboxylic acid and reducing the conjugation efficiency.

The stability of NHS esters in aqueous solutions is a critical consideration for experimental design. The half-life of the NHS ester moiety is highly dependent on the pH of the solution.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours
8.0Room Temperature~210 minutes
8.64°C10 minutes
9.0Room Temperature~125 minutes

Experimental Protocols

While specific protocols should always be optimized for the particular application, the following provides a detailed methodology for a common use of this compound: protein-protein crosslinking.

General Protocol for Protein Crosslinking

This protocol is a general guideline for crosslinking proteins in solution using this compound.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Bicarbonate/Carbonate buffer) at pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 0.1-5 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the target protein for reaction with the NHS ester and must be avoided.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Visualizing Key Processes and Structures

To further aid in the understanding of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its chemical structure, a typical experimental workflow, and its reaction mechanism.

chemical_structure cluster_nhs1 cluster_peg cluster_nhs2 N1 N C1 C N1->C1 C4 C N1->C4 O3 O N1->O3 C2 C C1->C2 O1 O C1->O1 =O C3 C C2->C3 C3->C4 O2 O C4->O2 =O C5 C O3->C5 O4 O C5->O4 =O C6 CH₂ C5->C6 C7 CH₂ C6->C7 O5 O C7->O5 C8 CH₂ O5->C8 C9 CH₂ C8->C9 O6 O C9->O6 C10 CH₂ O6->C10 C11 CH₂ C10->C11 O7 O C11->O7 C12 CH₂ O7->C12 C13 CH₂ C12->C13 C14 C C13->C14 O8 O C14->O8 =O O9 O C14->O9 N2 N O9->N2 C15 C N2->C15 C18 C N2->C18 C16 C C15->C16 O10 O C15->O10 =O C17 C C16->C17 C17->C18 O11 O C18->O11 =O experimental_workflow prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) reaction Crosslinking Reaction (30-60 min at RT or 2h at 4°C) prep_protein->reaction prep_crosslinker Prepare this compound Stock Solution (in DMSO/DMF) prep_crosslinker->reaction quench Quench Reaction (e.g., Tris or Glycine) reaction->quench purify Purification (Desalting or Dialysis) quench->purify analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) purify->analysis

References

A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) ester crosslinkers are indispensable tools for covalently modifying proteins, peptides, and other biomolecules.[1] Their widespread use in bioconjugation, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs), stems from their ability to efficiently form stable amide bonds with primary amines under relatively mild aqueous conditions.[1] This guide provides a comprehensive technical overview of the mechanism of action for NHS ester crosslinkers, including reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols.

Core Principles of NHS Ester Reactivity

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1] The process is initiated by the attack of an unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1] Primary amines are abundantly available on biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine residues.[2]

The efficiency of this desired aminolysis reaction is in constant competition with hydrolysis, where the NHS ester reacts with water. The interplay between these two reactions is critically influenced by the experimental conditions, with pH being the most significant factor.

The Critical Role of pH

The pH of the reaction buffer is the most pivotal parameter in NHS ester chemistry, as it dictates both the nucleophilicity of the target amino groups and the stability of the NHS ester itself. For the primary amine to be an effective nucleophile, it must be in its unprotonated state. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. Below this range, the primary amines are protonated, rendering them poor nucleophiles and significantly reducing the reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases dramatically, leading to the inactivation of the crosslinker before it can react with the target amine.

Competing Reactions and Side Reactions

While highly selective for primary amines, NHS esters can participate in competing and side reactions under certain conditions. A thorough understanding of these is crucial for optimizing reaction specificity and minimizing unwanted byproducts.

Hydrolysis: The Primary Competing Reaction

The hydrolysis of the NHS ester is the most significant competing reaction, resulting in a non-reactive carboxylic acid and reducing the overall efficiency of the conjugation. The rate of hydrolysis is highly dependent on pH and temperature. As the pH increases, the half-life of the NHS ester in an aqueous solution decreases significantly.

Reactions with Other Nucleophilic Residues

Under conditions where primary amines are scarce or inaccessible, NHS esters can react with other nucleophilic amino acid side chains. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.

  • Hydroxyl Groups: Serine, threonine, and tyrosine residues possess hydroxyl groups that can react with NHS esters to form unstable ester linkages. These are susceptible to hydrolysis or displacement by primary amines.

  • Sulfhydryl Groups: The sulfhydryl group of cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with a primary amine.

  • Imidazole Groups: The imidazole ring of histidine has also been shown to exhibit some reactivity towards NHS esters.

Quantitative Data Summary

To facilitate easy comparison, the following tables summarize key quantitative data related to the stability and reactivity of NHS ester crosslinkers.

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-Life of Hydrolysis
7.00°C4 - 5 hours
8.64°C10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is often between 8.3 and 8.5 to balance amine reactivity and ester stability.
Temperature Room temperature or 4°CLower temperatures (4°C) can be used to slow down hydrolysis, especially for longer incubation times (overnight).
Buffer Type Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine are incompatible as they compete with the target molecule for reaction with the NHS ester.
Molar Excess of NHS Ester 5- to 50-foldThe optimal molar excess depends on the protein concentration and the number of accessible primary amines.
Solvent for Stock Solutions Anhydrous DMSO or DMFNHS esters are moisture-sensitive and should be dissolved in a dry organic solvent immediately before use.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the core reaction mechanism, the competing hydrolysis pathway, and a general experimental workflow.

G Mechanism of NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-Hydroxysuccinimide (NHS-OH) Tetrahedral_Intermediate->NHS_Leaving_Group

Reaction of an NHS ester with a primary amine.

G Aminolysis vs. Hydrolysis of NHS Esters cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Competing Pathway: Hydrolysis NHS_Ester NHS Ester Primary_Amine Primary Amine (R'-NH2) NHS_Ester->Primary_Amine + Water Water (H2O) NHS_Ester->Water + Amide_Product Stable Amide Conjugate Primary_Amine->Amide_Product Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid

Competing pathways of aminolysis and hydrolysis.

G General Experimental Workflow for Protein Crosslinking Start Start Buffer_Exchange 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Start->Buffer_Exchange Prepare_Crosslinker 2. Prepare Fresh NHS Ester Stock Solution in Anhydrous DMSO or DMF Buffer_Exchange->Prepare_Crosslinker Reaction 3. Add NHS Ester to Protein Solution (Molar Excess) Prepare_Crosslinker->Reaction Incubation 4. Incubate at Room Temperature or 4°C Reaction->Incubation Quenching 5. Quench Reaction with Amine-Containing Buffer (e.g., Tris or Glycine) Incubation->Quenching Analysis 6. Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quenching->Analysis End End Analysis->End

A typical experimental workflow for protein crosslinking.

Experimental Protocols

The following are generalized protocols for common applications of NHS ester crosslinkers. It is important to note that optimization may be required for specific proteins, labels, and applications.

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester of the desired label.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., gel filtration or desalting column).

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If the current buffer contains primary amines, a buffer exchange must be performed using dialysis or gel filtration. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess. It is crucial to use an anhydrous solvent as NHS esters are moisture-sensitive.

  • Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column.

General Protocol for Protein-Protein Crosslinking with a Homobifunctional NHS Ester

This protocol is suitable for identifying protein-protein interactions using a homobifunctional NHS ester crosslinker like DSS (disuccinimidyl suberate).

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • Homobifunctional NHS ester crosslinker (e.g., DSS).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. Perform buffer exchange if necessary.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF (e.g., 25 mM). Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.

Conclusion

NHS ester crosslinkers are powerful reagents for bioconjugation, offering a reliable method for forming stable covalent linkages with primary amines on biomolecules. A thorough understanding of their reaction mechanism, the influence of pH and other experimental parameters, and the potential for competing and side reactions is paramount for the successful design and execution of experiments. By carefully controlling the reaction conditions and following established protocols, researchers can effectively utilize NHS esters to advance their work in a wide array of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

References

A Technical Guide to Bis-PEG3-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, applications, and experimental considerations of Bis-PEG3-NHS Ester, a homobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed quantitative data, experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its defined molecular structure and advantageous physicochemical properties. The presence of a hydrophilic polyethylene glycol (PEG) spacer and reactive N-hydroxysuccinimide (NHS) ester groups at both ends allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2]

Quantitative Data Summary

The precise molecular weight and spacer arm length of this compound are critical parameters for designing and modeling crosslinking experiments. These details are summarized in the table below.

PropertyValueCitations
Molecular Weight 444.39 g/mol (or 444.4 g/mol )[1]
Chemical Formula C₁₈H₂₄N₂O₁₁[1]
Spacer Arm Length 14.6 Å
Spacer Arm Composition 13 atoms (3 ethylene glycol units)
CAS Number 1314378-16-9[1]

The PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.

Applications in Research and Drug Development

The primary application of this compound lies in its ability to covalently link two molecules containing primary amines. This functionality is particularly relevant in the following areas:

  • Antibody-Drug Conjugate (ADC) Development: this compound can be used to link a cytotoxic drug to an antibody, creating a targeted therapeutic. The PEG linker can improve the stability and solubility of the ADC.

  • Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can help to identify and characterize protein complexes. The defined spacer length provides a distance constraint that can be used in structural modeling.

  • Biomolecule Immobilization: It can be used to attach proteins or other amine-containing molecules to surfaces for applications such as ELISAs and biosensors.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

General Considerations for NHS Ester Reactions
  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5. Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.

  • Reagent Preparation: this compound is moisture-sensitive. To avoid hydrolysis, it should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage.

  • Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

Protocol 1: Crosslinking of a Monoclonal Antibody

This protocol outlines the general steps for intramolecular crosslinking of a monoclonal antibody (mAb) or for creating antibody conjugates where the second molecule also possesses primary amines.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the chosen conjugation buffer. Ensure the buffer is free of any primary amines.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Two-Step Conjugation for ADC Synthesis (Conceptual)

While this compound is a homobifunctional linker, a conceptual two-step approach can be employed by first reacting the antibody with the linker at a specific ratio to form an antibody-linker intermediate, which is then reacted with the amine-containing drug.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer

  • This compound

  • Amine-containing cytotoxic drug

  • Anhydrous DMSO

  • Quenching Buffer

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody-Linker Conjugation:

    • React the mAb with a controlled molar excess of this compound to favor the formation of mAb with one end of the linker attached.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the antibody-linker conjugate immediately using a desalting column to remove unreacted crosslinker.

  • Drug Conjugation:

    • Immediately add the amine-containing drug to the purified antibody-linker conjugate.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction with an amine-containing buffer.

    • Purify the final ADC using a suitable chromatography method, such as size-exclusion chromatography, to remove unconjugated drug and linker.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

experimental_workflow_adc cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody Antibody in PBS (pH 8.0) mix1 Mix & Incubate (Step 1) antibody->mix1 linker This compound in DMSO linker->mix1 drug Amine-Drug in DMSO mix2 Mix & Incubate (Step 2) drug->mix2 purify1 Purify (Desalting) mix1->purify1 purify1->mix2 quench Quench (Tris Buffer) mix2->quench purify2 Purify ADC (SEC) quench->purify2 characterize Characterize (HIC, MS) purify2->characterize final_adc Final ADC characterize->final_adc adc_pathway cluster_extracellular Extracellular cluster_cellular Intracellular adc ADC in Circulation (Stable PEG Linker) receptor Tumor Cell Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release Degradation payload Active Payload release->payload apoptosis Apoptosis payload->apoptosis Induces

References

An In-depth Technical Guide on the Hydrophilicity of PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG Linkers and Hydrophilicity

Polyethylene glycol (PEG) linkers are essential tools in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule.[1] These linkers are synthetic polymers composed of repeating ethylene glycol units.[2] The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biomolecules.[3][4]

A key characteristic of PEG linkers is their hydrophilicity, or their ability to dissolve in water.[5] This property is conferred by the ether oxygen atoms in the PEG backbone, which can form hydrogen bonds with water molecules. This high aqueous solubility is a significant advantage in many bioconjugation applications, particularly in drug development.

The hydrophilicity of PEG linkers offers several key benefits in bioconjugation:

  • Improved Solubility: PEG linkers can significantly enhance the water solubility of hydrophobic drugs or biomolecules, which is crucial for their formulation and administration.

  • Enhanced Stability: The PEG chain can create a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and improving its stability.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic sites on a therapeutic molecule, reducing the likelihood of an immune response.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the conjugated molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer circulation time in the body.

Quantitative Data on PEG Linker Properties

The properties of PEG linkers, and consequently the resulting bioconjugates, are highly dependent on the length of the PEG chain. The following table summarizes the impact of different PEG chain lengths on key physicochemical and pharmacokinetic parameters.

PropertyShort PEG Chains (e.g., PEG2-PEG12)Medium PEG Chains (e.g., PEG24-PEG48)Long PEG Chains (e.g., PEG > 48)
Hydrophilicity Moderate increase in solubility.Significant improvement in solubility for hydrophobic payloads.Highest increase in aqueous solubility.
Hydrodynamic Size Small increase.Moderate increase.Large increase, leading to significantly reduced renal clearance.
Steric Hindrance Minimal steric hindrance, preserving biological activity.Balanced properties, often used in ADCs to minimize steric hindrance while providing sufficient spacing.Potential for significant steric hindrance, which may decrease the biological activity of the conjugated molecule.
Circulation Half-Life Minor to moderate increase.Substantial increase.Most significant prolongation of circulation half-life.
Immunogenicity Moderate reduction.Significant reduction.Highest potential for masking immunogenic epitopes.
Flexibility Less flexible.Balanced flexibility.Highly flexible.

Experimental Protocols

Characterization of PEGylated Bioconjugates

Accurate characterization of PEGylated bioconjugates is crucial to ensure their quality, homogeneity, and to understand their structure-activity relationship.

Key Characterization Techniques:

  • Mass Spectrometry (MS): Used to determine the molecular weight of the conjugate and the degree of PEGylation. Techniques like MALDI and liquid chromatography-mass spectrometry (LC/MS) are commonly employed.

  • Size Exclusion Chromatography (SEC): A valuable method for detecting and quantifying protein aggregation under native conditions. It separates molecules based on their hydrodynamic size, allowing for the resolution of monomers, dimers, and higher-order aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the PEG linker and its attachment site on the biomolecule.

  • Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques are used to assess the secondary structure of proteins and detect any conformational changes upon PEGylation.

Detailed Protocol: Characterization of PEGylated Peptides or Proteins by LC/MS

  • Sample Preparation:

    • Animal sera containing the PEGylated product (low ng/mL to low µg/mL) can be analyzed directly or after an acetonitrile precipitation step to remove larger proteins.

  • LC/MS Analysis:

    • Perform direct liquid chromatography/mass spectrometry (LC/MS) analysis of the prepared sample.

    • Post-column addition of amines can be utilized to obtain accurate masses of the PEGylated peptides and proteins.

  • Data Analysis:

    • The accurate mass measurements are used to assign the structures and determine the number of attached PEG moieties.

  • Identification of PEGylation Sites (Tandem LC/MS):

    • Employ tandem LC/MS methodology combining in-source fragmentation with collision-induced dissociation (CID)-MS/MS to elucidate the specific sites of PEGylation.

  • Validation:

    • Conduct spiking studies to determine the recovery, linearity of detection, and the limit of quantitation (LOQ) of the method.

Measurement of Protein Aggregation

PEGylation is known to reduce protein aggregation by masking hydrophobic regions on the protein surface. Several methods can be used to quantify this effect.

Common Methods for Determining Protein Aggregation:

  • Size Exclusion Chromatography (SEC): As mentioned above, SEC is a primary tool for quantifying aggregates.

  • SDS-PAGE: A simple method to identify disulfide-linked aggregates by comparing reduced and non-reduced protein samples.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution to detect the presence of aggregates.

  • Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins, leading to an increase in fluorescence.

  • Aggregation Index: A UV-based method that examines the ratio of protein absorbance at 280 nm to 350 nm. An increase in light scattering at 350 nm indicates the presence of aggregates.

Detailed Protocol: Aggregation Analysis by Size Exclusion Chromatography (HPLC-SEC)

  • System Setup:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the molecular weight range of the protein and its potential aggregates. A sub-2 micron column can provide high resolution.

    • Couple the system with UV, intrinsic tryptophan fluorescence, and multi-angle laser light scattering (MALLS) detectors for comprehensive analysis.

  • Sample Preparation:

    • Prepare the protein sample in a suitable mobile phase, ensuring it is filtered to remove any particulate matter.

  • Chromatographic Run:

    • Inject the sample onto the SEC column.

    • Run the chromatography under native conditions to preserve the protein's oligomeric state.

  • Data Analysis:

    • Analyze the resulting chromatogram. The number of peaks, their retention times compared to molecular weight standards, and the area under each peak provide information about the dispersity of the sample and the presence of different oligomeric states.

Visualizations

General Bioconjugation Workflow

The following diagram illustrates a general workflow for creating an antibody-drug conjugate (ADC) using a heterobifunctional PEGylated crosslinker.

Bioconjugation_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification Antibody Antibody Modified_Antibody Linker-Modified Antibody Antibody->Modified_Antibody Reaction 1 Linker Heterobifunctional PEG Linker Linker->Modified_Antibody ADC Antibody-Drug Conjugate (ADC) Modified_Antibody->ADC Reaction 2 Drug Cytotoxic Drug Drug->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).

Impact of PEGylation on Pharmacokinetics

This diagram illustrates how PEGylation influences the pharmacokinetic profile of a therapeutic molecule.

PEGylation_Pharmacokinetics cluster_Unmodified Unmodified Therapeutic cluster_PEGylated PEGylated Therapeutic Unmodified Unmodified Therapeutic Rapid_Clearance Rapid Renal Clearance Unmodified->Rapid_Clearance Enzymatic_Degradation Enzymatic Degradation Unmodified->Enzymatic_Degradation Immune_Response Immune Response Unmodified->Immune_Response PEGylated PEGylated Therapeutic Increased_Size Increased Hydrodynamic Size PEGylated->Increased_Size Protective_Shell Protective Hydration Shell PEGylated->Protective_Shell Masked_Epitopes Masked Immunogenic Epitopes PEGylated->Masked_Epitopes Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance leads to Reduced_Degradation Reduced Enzymatic Degradation Protective_Shell->Reduced_Degradation results in Reduced_Immunogenicity Reduced Immunogenicity Masked_Epitopes->Reduced_Immunogenicity causes

Caption: Impact of PEGylation on the pharmacokinetic properties of a therapeutic molecule.

Logical Relationship of PEG Linker Choice

The selection of an appropriate PEG linker is a critical decision in bioconjugate design. This diagram outlines the logical considerations involved.

PEG_Linker_Choice Application Define Application Needs Functional_Groups Select Appropriate Functional Groups (e.g., NHS, Maleimide, Azide) Application->Functional_Groups PEG_Length Consider PEG Length and Flexibility Functional_Groups->PEG_Length Solubility_Stability Ensure Solubility and Stability PEG_Length->Solubility_Stability High_Purity Use High-Purity Reagents Solubility_Stability->High_Purity Optimal_Conjugate Optimal Bioconjugate High_Purity->Optimal_Conjugate

Caption: Key considerations for selecting the appropriate PEG linker for bioconjugation.

Conclusion

The hydrophilicity of PEG linkers is a cornerstone of modern bioconjugation and drug delivery. By enhancing solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the development of numerous successful therapeutics. The rational design and selection of PEG linkers, based on a thorough understanding of their properties and the specific application, are critical for creating the next generation of advanced biotherapeutics. As bioconjugation techniques continue to evolve, the versatile and tunable nature of PEG linkers will ensure their continued importance in the field.

References

An In-depth Technical Guide to the Reactivity of Bis-PEG3-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical applications of Bis-PEG3-NHS Ester, a homobifunctional crosslinker widely utilized in bioconjugation and drug development. The document details the core principles of its reactivity with primary amines, outlines experimental protocols for its use, and presents key data to enable researchers to optimize their conjugation strategies.

Introduction to this compound

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] This structure allows for the covalent conjugation of two molecules containing primary amines, forming stable amide bonds.[2] The PEG linker enhances the solubility of the crosslinker in aqueous buffers, which is advantageous for reactions involving biomolecules.[1] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), where it can be used to link a cytotoxic drug to an antibody.

Chemical Properties and Reaction Mechanism

The key to the utility of this compound lies in the reactivity of its NHS ester groups. The fundamental reaction mechanism is a nucleophilic acyl substitution. An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

The primary targets for this reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus. While NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly at higher pH values.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Bis-PEG3-NHS_Ester This compound (R-CO-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate Bis-PEG3-NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS Release

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data on NHS Ester Reactivity

The efficiency of the conjugation reaction is critically dependent on the competition between the desired reaction with the primary amine (aminolysis) and the undesired reaction with water (hydrolysis). The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from Thermo Fisher Scientific and Lumiprobe.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity and NHS ester stability. Below pH 7.2, amines are protonated; above 8.5, hydrolysis is rapid.
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, BorateUse non-amine-containing buffers to avoid competing reactions.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to minimize hydrolysis.
Molar Excess 5- to 20-fold molar excess of NHS ester over the amine-containing moleculeA common starting point to drive the reaction to completion.
Reaction Time 30 minutes to 4 hoursDependent on temperature and concentration.

Experimental Protocols

The following is a generalized protocol for the conjugation of a protein with this compound. It is recommended to optimize the conditions for each specific application.

Materials
  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure
  • Buffer Exchange: Ensure the protein is in the appropriate Reaction Buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix thoroughly and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Experimental_Workflow Start Start Buffer_Exchange 1. Buffer Exchange Protein into Amine-Free Buffer Start->Buffer_Exchange Prepare_NHS_Ester 2. Prepare Fresh This compound Stock Buffer_Exchange->Prepare_NHS_Ester Calculate_Amount 3. Calculate Molar Excess Prepare_NHS_Ester->Calculate_Amount Add_Reagent 4. Add NHS Ester to Protein Solution Calculate_Amount->Add_Reagent Incubate 5. Incubate (RT or 4°C) Add_Reagent->Incubate Quench 6. Quench Reaction with Tris Buffer Incubate->Quench Purify 7. Purify Conjugate (Desalting/Dialysis) Quench->Purify End End Purify->End

Figure 2: General experimental workflow for protein conjugation.

Factors Influencing Reaction Efficiency

The success of a conjugation reaction using this compound is a balance between promoting the desired aminolysis and minimizing the competing hydrolysis. Several factors influence this balance.

Factors_Influencing_Reactivity cluster_factors Influencing Factors Aminolysis Desired Reaction: Aminolysis Hydrolysis Competing Reaction: Hydrolysis pH pH pH->Aminolysis Optimal pH (7.2-8.5) Favors pH->Hydrolysis High pH (>8.5) Accelerates Temperature Temperature Temperature->Aminolysis Higher Temp Increases Rate Temperature->Hydrolysis Higher Temp Increases Rate Concentration Protein Concentration Concentration->Aminolysis High Concentration Favors Concentration->Hydrolysis Low Concentration Favors Buffer_Choice Buffer Choice Buffer_Choice->Aminolysis Non-Amine Buffer Required Buffer_Choice->Hydrolysis Amine Buffers Compete

References

Solubility Characteristics of Bis-PEG3-NHS Ester in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bis-PEG3-NHS Ester, a homobifunctional crosslinker, in aqueous buffer systems. This document is intended for researchers, scientists, and drug development professionals who utilize amine-reactive crosslinkers for bioconjugation, protein analysis, and the development of antibody-drug conjugates.

Introduction to this compound

This compound is a versatile crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The NHS esters react with primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other molecules to form stable amide bonds.[1][2] The PEG spacer arm enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and can minimize immunogenicity.[3] Unlike heterogeneous PEG reagents, this compound is a homogeneous compound with a defined molecular weight and spacer length, which allows for greater precision in crosslinking applications.[3]

Chemical Structure and Reaction Pathway

The fundamental utility of this compound lies in its ability to covalently link two amine-containing molecules. However, in aqueous environments, the NHS ester groups are susceptible to hydrolysis, which is a competing reaction that inactivates the reagent.

cluster_reagents Reactants cluster_reactions Competing Reactions in Aqueous Buffer cluster_products Products Bis-PEG3-NHS_Ester This compound Aminolysis Aminolysis (Desired Reaction) Stable Amide Bond Formation Bis-PEG3-NHS_Ester->Aminolysis pH 7.2-8.5 Hydrolysis Hydrolysis (Undesired Reaction) Inactive Carboxylate Formation Bis-PEG3-NHS_Ester->Hydrolysis H₂O Primary_Amine Primary Amine (R-NH₂) on Protein/Molecule Primary_Amine->Aminolysis Crosslinked_Product Stable Crosslinked Product Aminolysis->Crosslinked_Product NHS_Byproduct NHS Byproduct Aminolysis->NHS_Byproduct Hydrolyzed_Product Inactive Hydrolyzed Product Hydrolysis->Hydrolyzed_Product Hydrolysis->NHS_Byproduct

Figure 1: Competing reaction pathways for this compound in aqueous buffers.

Solubility in Aqueous Buffers

The inclusion of a hydrophilic PEG3 spacer significantly enhances the solubility of the Bis-NHS ester in aqueous media compared to analogous crosslinkers with purely hydrocarbon spacer arms.[4] This improved solubility is a key feature for bioconjugation reactions, which are typically performed in aqueous buffers.

While many non-sulfonated NHS esters are poorly soluble in water and must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the PEG spacer of this compound mitigates this issue. However, for preparing concentrated stock solutions, the use of a dry, amine-free organic solvent is still recommended to ensure complete dissolution before addition to the final aqueous reaction mixture. The final concentration of the organic solvent in the aqueous reaction should be minimized, typically kept below 10%.

Table 1: Recommended and Incompatible Buffers for NHS Ester Reactions

Buffer TypeRecommendationRationale
Phosphate-Buffered Saline (PBS) Recommended Inert, maintains physiological pH.
HEPES, Borate, Carbonate/Bicarbonate Recommended Compatible and effective in the optimal pH range for conjugation.
Tris (e.g., TBS), Glycine Avoid Contain primary amines that compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.
Amine-containing Buffers Avoid Any buffer with primary or secondary amines will interfere with the desired reaction.

Stability and Hydrolysis

The stability of this compound in aqueous solution is critically dependent on pH and temperature. The primary competing reaction is the hydrolysis of the NHS ester, which yields an inactive carboxylate and N-hydroxysuccinimide. The rate of hydrolysis increases significantly with increasing pH.

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours
7.0N/A~7 hours
8.0N/A~1 hour
8.6410 minutes
9.0N/AMinutes

Due to this inherent instability in aqueous solutions, it is imperative to use freshly prepared solutions of this compound for conjugation reactions. The optimal pH for NHS ester reactions is a compromise between efficient aminolysis and minimizing hydrolysis, typically falling within the range of pH 7.2 to 8.5 .

Experimental Protocols

Before initiating a crosslinking experiment, it is crucial to confirm the reactivity of the NHS ester, as it can hydrolyze if improperly stored. This can be achieved by spectrophotometrically measuring the amount of NHS released upon complete base-induced hydrolysis.

cluster_prep Preparation cluster_measure1 Initial Measurement cluster_hydrolysis Forced Hydrolysis cluster_measure2 Final Measurement & Analysis Start Start Dissolve Dissolve 1-2 mg this compound in 2 mL amine-free buffer (e.g., PBS) Start->Dissolve Control Prepare control: 2 mL amine-free buffer Start->Control Zero Zero spectrophotometer at 260 nm using the control sample Control->Zero Measure_Initial Measure initial absorbance (A_initial) of the NHS ester solution Zero->Measure_Initial Add_NaOH Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution Measure_Initial->Add_NaOH Vortex Vortex for 30 seconds Add_NaOH->Vortex Measure_Final Immediately measure final absorbance (A_final) at 260 nm Vortex->Measure_Final Compare Compare Absorbances Measure_Final->Compare Active Result: Active (A_final > A_initial) Compare->Active Yes Inactive Result: Inactive/Hydrolyzed (A_final ≈ A_initial) Compare->Inactive No

Figure 2: Workflow for determining the reactivity of this compound.

Methodology:

  • Preparation: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., PBS, pH 7.5). Prepare a control sample with 2 mL of the buffer alone.

  • Initial Absorbance: Zero a spectrophotometer at 260 nm using the control buffer. Measure the initial absorbance (A_initial) of the NHS ester solution. This reading accounts for any NHS that has already been released due to prior hydrolysis.

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to rapidly and completely hydrolyze any active NHS esters. Vortex for 30 seconds.

  • Final Absorbance: Immediately (within one minute), measure the final absorbance (A_final) of the base-treated solution at 260 nm.

  • Interpretation: If A_final is significantly greater than A_initial, the reagent is active. If the absorbances are similar, the reagent has been fully hydrolyzed and is inactive.

This protocol provides a general workflow for crosslinking proteins in an aqueous buffer. Optimization of protein and crosslinker concentrations, as well as incubation time, is recommended for specific applications.

Materials:

  • Protein(s) of interest in a compatible, amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).

Procedure:

  • Buffer Exchange (if necessary): Ensure the protein sample is in a compatible, amine-free buffer. If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Crosslinker Stock: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Initiate Reaction: Add the desired volume of the this compound stock solution to the protein solution. A common starting point is a 20 to 50-fold molar excess of the crosslinker to the protein. The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for an additional 15 minutes at room temperature.

  • Downstream Analysis: The crosslinked protein sample is now ready for purification (e.g., via dialysis or size-exclusion chromatography to remove excess reagent and byproducts) and subsequent analysis (e.g., SDS-PAGE, mass spectrometry).

Conclusion

This compound is a valuable tool for bioconjugation, offering enhanced aqueous solubility and a defined spacer length for precise crosslinking. Its utility is, however, governed by its stability in aqueous buffers. Successful application requires careful management of pH, temperature, and buffer composition to favor the desired aminolysis reaction over the competing hydrolysis. By following the outlined protocols for activity assessment and conjugation, researchers can effectively leverage the properties of this crosslinker for their specific applications in research and drug development.

References

The Art and Science of PEGylation: An In-depth Technical Guide for Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a powerful strategy to enhance the therapeutic properties of proteins, overcoming inherent limitations such as rapid clearance, immunogenicity, and poor stability. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental methodologies, and the profound impact of this technology on protein-based therapeutics.

Core Principles of Protein PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a protein molecule.[] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2] The attachment of PEG imparts several beneficial properties to the target protein, primarily by increasing its hydrodynamic size and masking its surface epitopes.[]

Key Advantages of PEGylation:

  • Prolonged Circulatory Half-Life: The increased size of the PEG-protein conjugate significantly reduces its renal clearance, leading to a longer circulation time in the bloodstream.[3][4] This allows for less frequent dosing, improving patient compliance and therapeutic outcomes.

  • Reduced Immunogenicity and Antigenicity: The PEG chains create a protective hydrophilic shield around the protein, masking its antigenic sites from the immune system. This can reduce the incidence of immune responses, a significant challenge for many protein therapeutics.

  • Enhanced Solubility and Stability: PEGylation can improve the aqueous solubility of hydrophobic proteins and protect them from enzymatic degradation, aggregation, and denaturation under various environmental conditions.

  • Improved Pharmacokinetics: By altering the absorption and distribution patterns, PEGylation can lead to more favorable pharmacokinetic profiles.

Challenges and Considerations in PEGylation:

Despite its numerous advantages, PEGylation is not without its challenges:

  • Potential for Reduced Bioactivity: The attachment of PEG chains, particularly near the protein's active site, can cause steric hindrance, potentially reducing its biological activity. The extent of this reduction is influenced by the size and location of the attached PEG.

  • Increased Production Cost and Complexity: The PEGylation process adds extra steps to the manufacturing of protein therapeutics, increasing both the cost and complexity of production.

  • Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, some individuals may develop antibodies against the PEG moiety, which can lead to accelerated clearance of the PEGylated drug and potential allergic reactions.

  • Heterogeneity of PEGylated Products: Traditional PEGylation methods can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, which can complicate characterization and regulatory approval.

Evolution of PEGylation Chemistries

The strategies for attaching PEG to proteins have evolved significantly, moving from random, non-specific methods to highly controlled, site-specific approaches.

First-Generation PEGylation: Random Conjugation

Early PEGylation techniques, often referred to as "first-generation PEGylation," involved the random attachment of PEG to multiple reactive sites on the protein surface, primarily the ε-amino groups of lysine residues. This was typically achieved using reactive PEG derivatives like PEG-succinimidyl succinate (PEG-SS) or PEG-p-nitrophenyl carbonate. While effective in extending half-life, this approach often resulted in a complex and heterogeneous mixture of PEGylated isomers, some of which could have compromised biological activity.

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the limitations of random PEGylation, "second-generation" strategies focus on site-specific attachment of PEG to a single, predetermined location on the protein. This approach yields a more homogeneous and well-defined product with a higher likelihood of retaining biological activity. Common site-specific PEGylation strategies include:

  • N-terminal PEGylation: Targeting the unique α-amino group at the N-terminus of the protein.

  • Thiol-reactive PEGylation: Targeting the sulfhydryl group of a free cysteine residue, which can be naturally present or introduced through site-directed mutagenesis.

  • Disulfide Bridging: Attaching a PEG molecule across a native disulfide bond within the protein.

The evolution from first to second-generation PEGylation represents a significant advancement in the field, enabling the development of more effective and safer protein therapeutics.

Figure 1. A diagram illustrating the progression from first-generation to second-generation PEGylation, highlighting the key differences in product homogeneity and activity.

Data Presentation: The Impact of PEGylation on Therapeutic Proteins

The following tables summarize quantitative data demonstrating the significant impact of PEGylation on the pharmacokinetic and biological properties of several key therapeutic proteins.

ProteinFormHalf-Life (hours)Fold Increase in Half-LifeReference(s)
Filgrastim (G-CSF) Native3.5 - 3.8-
PEGylated (Pegfilgrastim)33.2 - 80~9.5 - 21
Interferon alfa-2a Native2.3-
PEGylated (Peginterferon alfa-2a)50 - 131~22 - 57
Interferon alfa-2b NativeNot specified-
PEGylated (Peginterferon alfa-2b)4.6 - 108-
Asparaginase Native (E. coli)26-
PEGylated (Pegaspargase)132~5

Table 1: Comparison of the Circulatory Half-Life of Native and PEGylated Proteins.

ProteinFormImmunogenicityReference(s)
Asparaginase Native (E. coli)High-titer antibodies in 26% of patients
PEGylated (Pegaspargase)High-titer antibodies in 2% of patients
Native (E. coli)Grade 3 or 4 allergic reaction in 7.4% of patients
PEGylated (Pegaspargase)No Grade 3 or 4 allergic reactions

Table 2: Comparison of the Immunogenicity of Native and PEGylated Asparaginase.

ProteinPEG Molecular Weight (kDa)Relative In Vitro Bioactivity (%)Reference(s)
G-CSF 20100 (Reference)
30Prolonged activity vs 20 kDa
40Significantly prolonged activity vs 20 kDa
Lysozyme 2Higher residual activity
5Intermediate residual activity
10Lower residual activity

Table 3: Effect of PEG Molecular Weight on the In Vitro Bioactivity of Proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments in protein PEGylation, from the conjugation reaction to the purification of the final product.

Amine-Specific PEGylation using NHS-Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

  • Protein of interest

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-NHS ester to achieve the desired molar excess over the protein (typically 5- to 20-fold molar excess).

    • Slowly add the calculated volume of the mPEG-NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and native protein using an appropriate chromatography method (see Protocols 4.3 and 4.4).

NHS-Ester PEGylation Workflow start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep reaction Mix Protein and mPEG-NHS (Molar Excess) protein_prep->reaction peg_prep Dissolve mPEG-NHS in DMSO/DMF peg_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quenching Add Quenching Buffer (Tris or Glycine) incubation->quenching purification Purify PEGylated Protein (SEC or IEX) quenching->purification end End purification->end

Figure 2. A workflow diagram for amine-specific PEGylation using NHS-ester chemistry.

Thiol-Specific PEGylation using Maleimide Chemistry

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein

  • mPEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA to prevent disulfide bond formation.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine residues are oxidized.

  • Quenching solution: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the cysteine residue is part of a disulfide bond, it must first be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. The reducing agent should then be removed by desalting.

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer to create a stock solution.

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add an excess of the quenching solution (e.g., L-cysteine) to react with any unreacted mPEG-Maleimide.

  • Purification: Separate the PEGylated protein from unreacted PEG, native protein, and quenching agent using size-exclusion chromatography (see Protocol 4.4).

Maleimide PEGylation Signaling Pathway Protein_Cys_SH Protein with Free Cysteine (Thiol Group) Thioether_Bond Stable Thioether Bond Formation Protein_Cys_SH->Thioether_Bond PEG_Maleimide PEG-Maleimide PEG_Maleimide->Thioether_Bond PEGylated_Protein Site-Specifically PEGylated Protein Thioether_Bond->PEGylated_Protein

Figure 3. A diagram illustrating the chemical reaction in thiol-specific PEGylation.

Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins based on differences in their surface charge. The attachment of neutral PEG chains shields the charged residues on the protein surface, leading to a change in its net charge and, consequently, its interaction with the IEX resin.

Materials:

  • PEGylation reaction mixture

  • IEX column (e.g., cation-exchange like SP-Sepharose or anion-exchange like Q-Sepharose)

  • Equilibration Buffer (low salt concentration, e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution Buffer (high salt concentration, e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Dilute the PEGylation reaction mixture with Equilibration Buffer to reduce its ionic strength and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of Equilibration Buffer to remove unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Native, mono-PEGylated, and multi-PEGylated species will elute at different salt concentrations due to their differing net charges.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or UV absorbance to identify the fractions containing the desired PEGylated protein.

IEX Purification Workflow start Start equilibration Equilibrate IEX Column (Low Salt Buffer) start->equilibration loading Load PEGylation Mixture equilibration->loading washing Wash to Remove Unbound Material loading->washing elution Elute with Salt Gradient washing->elution fractionation Collect and Analyze Fractions elution->fractionation end End fractionation->end

Figure 4. A workflow diagram for the purification of PEGylated proteins using ion-exchange chromatography.

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, SEC is an effective method for separating PEGylated proteins from their smaller, un-PEGylated counterparts and from low molecular weight reaction components.

Materials:

  • PEGylation reaction mixture

  • SEC column with an appropriate molecular weight range

  • Mobile Phase (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., HPLC or FPLC)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase.

  • Sample Injection: Inject a defined volume of the PEGylation reaction mixture onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Larger molecules (PEGylated proteins) will travel through the column faster and elute first, followed by smaller molecules (native protein and unreacted PEG).

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.

Conclusion

PEGylation has proven to be a transformative technology in the development of protein-based therapeutics. By improving the pharmacokinetic and pharmacodynamic properties of proteins, PEGylation has enabled the creation of safer and more effective drugs for a wide range of diseases. As our understanding of the intricate relationship between PEG structure, conjugation chemistry, and biological function continues to grow, so too will the potential for developing the next generation of innovative PEGylated therapies. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for harnessing the power of PEGylation in their own work.

References

A Comprehensive Technical Guide to Bis-PEG3-NHS Ester for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Nanoparticle Performance with Bis-PEG3-NHS Ester

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. The choice of surface chemistry dictates the nanoparticle's stability, biocompatibility, circulation time, and targeting specificity. Among the various chemical linkers available, this compound has emerged as a versatile and effective agent for the surface functionalization of nanoparticles.

This technical guide provides an in-depth overview of this compound, its chemical properties, and its application in the surface modification of various nanoparticles. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this linker in their work. The guide will cover the fundamental principles of NHS ester chemistry, the benefits of polyethylene glycol (PEG) linkers, detailed experimental protocols, and methods for characterizing the modified nanoparticles.

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a three-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The NHS esters readily react with primary amine groups (-NH2) on the surface of nanoparticles or on ligands to be conjugated, forming stable amide bonds.[5] The PEG spacer is hydrophilic, which imparts a "stealth" character to the nanoparticles, reducing non-specific protein adsorption (opsonization) and subsequent clearance by the immune system. This leads to prolonged circulation times and enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

This guide will delve into the practical aspects of using this compound, providing quantitative data and detailed methodologies to enable researchers to design and execute successful nanoparticle surface modification strategies.

Core Concepts: The Chemistry and Advantages of this compound

The NHS Ester Reaction: A Robust Conjugation Chemistry

The cornerstone of this compound's utility is the highly efficient and specific reaction between the NHS ester and primary amines. This reaction, a form of nucleophilic acyl substitution, proceeds readily under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.

The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. At this pH, the primary amine groups are deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct. While the reaction can proceed at a neutral pH, the rate is generally slower. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

A competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form a non-reactive carboxylic acid. The rate of hydrolysis increases with pH. Therefore, it is essential to perform the conjugation reaction promptly after preparing the NHS ester solution and to use an appropriate molar excess of the this compound to ensure efficient conjugation to the nanoparticle surface.

The Power of PEGylation: A Multifunctional Spacer

The polyethylene glycol (PEG) component of this compound provides several key advantages for nanoparticle surface modification:

  • Increased Hydrophilicity and Stability: The hydrophilic nature of the PEG chains creates a hydration layer around the nanoparticle, which prevents aggregation and increases colloidal stability in biological fluids.

  • Reduced Immunogenicity and Opsonization: The "stealth" properties conferred by the PEG layer sterically hinder the binding of opsonins (blood proteins), which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS). This leads to a significant reduction in immunogenicity.

  • Prolonged Circulation Time: By evading the immune system, PEGylated nanoparticles can circulate in the bloodstream for longer periods. This increased circulation half-life enhances the probability of the nanoparticles reaching their target site.

  • Improved Tumor Targeting: The prolonged circulation time, combined with the leaky vasculature of tumors, allows for passive accumulation of PEGylated nanoparticles in tumor tissues via the enhanced permeability and retention (EPR) effect.

  • Versatility in Bioconjugation: The homobifunctional nature of this compound allows for either direct crosslinking of amine-containing molecules or a two-step conjugation process where the linker is first attached to the nanoparticle and then to a targeting ligand.

Quantitative Data on Nanoparticle Surface Modification

The surface modification of nanoparticles with this compound leads to measurable changes in their physicochemical properties. The following tables summarize key quantitative data from studies on PEGylated nanoparticles, providing insights into the expected outcomes of surface modification.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle TypeInitial Size (nm)Size after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference(s)
PLGA Nanoparticles179.5Not specified-42.0-24.3
Gold Nanoparticles5089 (with 5kDa PEG)Not specifiedNot specified
Magnetic Nanoparticles~8 (core)184 (hydrodynamic)Not specifiedNot specified

Table 2: In Vivo Performance of PEGylated Nanoparticles

Nanoparticle TypeCirculation Half-lifeTumor Accumulation (%ID/g)Dosing StrategyReference(s)
Gold Nanorods (pegylated)Not specified1.35 ± 0.29Single dose
Gold Nanoshells (pegylated)Not specified0.118 ± 0.027Single dose
Magnetic Nanoparticles (pegylated)30% remaining at 50 minNot specifiedSingle dose
Gold Nanoparticles (60 nm, 5 kDa mPEG)16.5 hoursNot specifiedNot specified

Table 3: Drug Loading and Encapsulation Efficiency of Nanoparticles

Nanoparticle TypeDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference(s)
PLGA NanoparticlesNot specified>5>50
Mesoporous Carbon NanoparticlesDoxorubicin59.7 ± 2.6Not specified
Magnetic NanoparticlesDoxorubicinNot specifiedNot specified

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the surface modification of different types of nanoparticles using this compound or analogous NHS ester chemistry.

Protocol for Surface Modification of Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA)

This protocol is adapted for the conjugation of this compound to polymeric nanoparticles that have been synthesized to present primary amine groups on their surface.

Materials:

  • Amine-functionalized PLGA nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography columns, or ultracentrifugation)

Procedure:

  • Nanoparticle Preparation: Synthesize or procure amine-functionalized PLGA nanoparticles. Characterize the initial size and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

  • Quantification of Surface Amines (Optional but Recommended): Determine the concentration of reactive amine groups on the nanoparticle surface using a suitable assay such as the ninhydrin assay or a fluorescence-based assay. This will allow for a more precise calculation of the required molar excess of the crosslinker.

  • Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it should be used promptly.

  • Conjugation Reaction:

    • Disperse the amine-functionalized PLGA nanoparticles in the amine-free reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the NHS ester relative to the surface amine groups is typically recommended to drive the reaction to completion. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to avoid nanoparticle destabilization.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rotation.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with and deactivate any unreacted NHS ester groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess crosslinker, quenching agent, and byproducts from the modified nanoparticles. This can be achieved by:

    • Dialysis: Dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller molecules.

    • Ultracentrifugation: Pellet the nanoparticles by ultracentrifugation, remove the supernatant containing the impurities, and resuspend the pellet in a fresh buffer. Repeat this washing step 2-3 times.

  • Characterization: Characterize the purified this compound-modified nanoparticles for their size, polydispersity index (PDI), and zeta potential using DLS. Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

  • Storage: Store the modified nanoparticles in a suitable buffer at 4°C.

Protocol for Surface Modification of Carboxyl-Functionalized Gold Nanoparticles

This protocol describes a two-step process for attaching this compound to gold nanoparticles that are first functionalized with a carboxyl-terminated ligand. This is analogous to using EDC/NHS chemistry to activate the carboxyl groups for reaction with an amine-terminated PEG, followed by activation of the other end of the PEG with an NHS ester. A more direct approach would be to use a thiol-PEG-NHS ester. However, for the purpose of demonstrating the use of this compound, we will describe a method where one NHS ester group is hydrolyzed to a carboxylic acid, which is then activated. A more practical approach for direct conjugation to gold is to use a linker with a thiol group on one end and an NHS ester on the other. For the purpose of illustrating the use of this compound with carboxylated nanoparticles, we adapt the EDC/NHS coupling chemistry.

Materials:

  • Carboxyl-functionalized gold nanoparticles

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-PEG-Amine (a diamino-PEG linker)

  • This compound

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 5.0-6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.4)

  • Quenching and Washing Buffers as in Protocol 4.1.

  • Purification system

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxyl-functionalized gold nanoparticles in the activation buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A molar excess of EDC and NHS over the surface carboxyl groups is required.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate on the nanoparticle surface.

  • Conjugation of Diamino-PEG:

    • Add a solution of Amine-PEG-Amine in conjugation buffer to the activated gold nanoparticle suspension. A molar excess of the diamino-PEG is used to ensure that one amine reacts with the nanoparticle surface, leaving the other amine free.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the amine-PEG-functionalized gold nanoparticles using centrifugation and resuspension in fresh conjugation buffer to remove excess reagents.

  • Conjugation of this compound:

    • Follow steps 3-8 from Protocol 4.1, using the amine-PEG-functionalized gold nanoparticles as the starting material and reacting them with this compound.

Protocol for Surface Modification of Liposomes

This protocol describes the incorporation of a lipid-PEG-amine conjugate into the liposome formulation, followed by reaction with this compound.

Materials:

  • Lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Liposome preparation equipment (e.g., rotary evaporator, extruder)

  • Other reagents as in Protocol 4.1.

Procedure:

  • Liposome Formulation:

    • Dissolve the lipids (e.g., DSPC, cholesterol) and the DSPE-PEG-Amine conjugate in an organic solvent in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of a defined pore size to form unilamellar liposomes of a desired size.

  • Purification of Amine-Functionalized Liposomes: Remove any un-encapsulated material and non-incorporated lipids by size exclusion chromatography or dialysis.

  • Conjugation of this compound:

    • Follow steps 3-8 from Protocol 4.1, using the amine-functionalized liposomes as the starting material and reacting them with this compound. Characterization of the final product can be done using DLS for size and zeta potential, and techniques like HPLC can be used to quantify the conjugation efficiency.

Characterization of Modified Nanoparticles

Thorough characterization of the surface-modified nanoparticles is essential to confirm successful conjugation and to understand how the modification has altered their properties.

Table 4: Techniques for Characterizing this compound Modified Nanoparticles

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distribution (Polydispersity Index - PDI). An increase in hydrodynamic diameter is expected after PEGylation.
Zeta Potential Analysis Surface charge. PEGylation typically leads to a decrease in the magnitude of the zeta potential, moving it closer to neutrality, which indicates shielding of the surface charge.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Core size, morphology, and state of aggregation of the nanoparticles.
Atomic Force Microscopy (AFM) Surface topography and size of individual nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic chemical bonds. Successful conjugation can be confirmed by the appearance of amide bond peaks (around 1650 cm⁻¹) and PEG-related peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information of the conjugated molecules. Can be used to confirm the presence of PEG chains on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the elements on the nanoparticle surface. Can confirm the presence of nitrogen from the amide bond and changes in the carbon and oxygen signals due to the PEG linker.
Quantification of Surface Ligands Various assays (e.g., colorimetric, fluorescence-based) can be used to quantify the number of conjugated molecules per nanoparticle.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) to illustrate important workflows and concepts.

Experimental Workflow for Nanoparticle Surface Modification

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP_prep Nanoparticle Synthesis/ Procurement Conjugation Conjugation Reaction (pH 7.2-8.5) NP_prep->Conjugation Linker_prep Prepare Bis-PEG3-NHS Ester Solution Linker_prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (Dialysis/SEC/ Centrifugation) Quenching->Purification DLS_Zeta DLS & Zeta Potential Purification->DLS_Zeta FTIR_XPS FTIR/XPS Purification->FTIR_XPS Functional_Assay Functional Assay Purification->Functional_Assay

Caption: Experimental workflow for nanoparticle surface modification.

NHS Ester Reaction Mechanism

NHS_Ester_Reaction NP_Amine Nanoparticle-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate NP_Amine->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Amide_Bond Nanoparticle-NH-CO-PEG-... (Stable Amide Bond) Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_Leaving_Group

Caption: NHS ester reaction with a primary amine.

Decision Tree for Nanoparticle Characterization

characterization_decision_tree start Characterization Goal? size_morphology Size & Morphology start->size_morphology surface_charge Surface Charge start->surface_charge surface_chemistry Surface Chemistry start->surface_chemistry in_vitro_performance In Vitro Performance start->in_vitro_performance in_vivo_behavior In Vivo Behavior start->in_vivo_behavior dls DLS size_morphology->dls Hydrodynamic Size tem_sem TEM/SEM size_morphology->tem_sem Core Size & Shape afm AFM size_morphology->afm Surface Topography zeta Zeta Potential surface_charge->zeta ftir FTIR surface_chemistry->ftir Functional Groups xps XPS surface_chemistry->xps Elemental Composition nmr NMR surface_chemistry->nmr Structure Confirmation drug_release Drug Release Study in_vitro_performance->drug_release cell_uptake Cellular Uptake Assay in_vitro_performance->cell_uptake cytotoxicity Cytotoxicity Assay in_vitro_performance->cytotoxicity biodistribution Biodistribution Study in_vivo_behavior->biodistribution pharmacokinetics Pharmacokinetics in_vivo_behavior->pharmacokinetics cancer_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K NP Targeted Nanoparticle (e.g., anti-EGFR conjugated) NP->EGFR Binding & Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking with Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-NHS Ester is a homobifunctional crosslinking reagent that covalently links proteins and other molecules with primary amine groups.[1] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a 12-atom polyethylene glycol (PEG) spacer arm. The NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecules.[2][4] These characteristics make this compound a versatile tool for various applications, including studying protein-protein interactions, stabilizing protein complexes for structural analysis, and preparing antibody-drug conjugates (ADCs).

Chemical Reaction and Mechanism

The crosslinking reaction involves the nucleophilic attack of a primary amine on the NHS ester, which leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is most efficient at a pH range of 7.2 to 8.5. A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, the rate of which increases with higher pH. Therefore, careful control of the reaction pH is crucial for successful crosslinking.

Data Presentation

Table 1: Effect of Molar Excess of Bis-PEG-NHS Ester on Antibody Conjugation
Molar Excess of Bis-PEG-NHS Ester over AntibodyAverage Number of Linkers per Antibody
5x~2-3
10x~3-5
20x4-6
50x>8 (potential for aggregation)

Note: The actual degree of labeling can vary depending on the specific protein, its concentration, and the reaction conditions.

Table 2: Reaction Conditions for Protein Crosslinking with this compound
ParameterIn-Solution CrosslinkingOn-Cell Crosslinking (Extracellular)
Protein Concentration 0.1 - 10 mg/mL~25 x 10^6 cells/mL
Crosslinker Concentration 10-50 fold molar excess over protein1-5 mM
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.0Ice-cold, amine-free PBS, pH 8.0
Reaction Temperature Room temperature or 4°C4°C or on ice
Reaction Time 30 minutes to 2 hours30 minutes
Quenching Reagent Tris or Glycine (e.g., 20-50 mM final concentration)Tris or Glycine (e.g., 10-20 mM final concentration)
Quenching Time 15 minutes at room temperature10 minutes

Experimental Protocols

Protocol 1: In-Solution Crosslinking of a Purified Protein

This protocol describes a general procedure for crosslinking a purified protein in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Purification: Remove excess crosslinker and quenching buffer by using a desalting column equilibrated with a suitable buffer for downstream applications.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed for the crosslinking of proteins on the surface of living cells.

Materials:

  • Suspension or adherent cells

  • Ice-cold PBS, pH 8.0 (amine-free)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.

    • Adherent cells: Wash the cell monolayer three times with ice-cold PBS, pH 8.0.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-5 mM.

  • Incubation: Incubate the cells for 30 minutes at 4°C or on ice to minimize internalization of the crosslinker.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.

  • Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed for subsequent analysis of crosslinked proteins by immunoprecipitation and western blotting, or by mass spectrometry.

Mandatory Visualization

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein Sample (in amine-free buffer) Mix Mix Protein and Crosslinker Protein->Mix Crosslinker This compound (dissolved in DMSO) Crosslinker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Initiates Crosslinking Quench Quench Reaction (add Tris or Glycine) Incubate->Quench Stops Reaction Purify Purify (Desalting Column) Quench->Purify Removes Excess Reagents Analysis Analyze Crosslinked Products (SDS-PAGE, MS, etc.) Purify->Analysis

Caption: Experimental workflow for in-solution protein crosslinking.

GPCR_Dimerization_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GPCR_A GPCR A Dimer GPCR A-B Dimer GPCR_A->Dimer GPCR_B GPCR B GPCR_B->Dimer G_Protein G-Protein Dimer->G_Protein Activates Crosslinker This compound Crosslinker->Dimer Stabilizes Interaction Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing Bis-PEG3-NHS Ester, a homobifunctional, non-cleavable crosslinker. This document is intended for researchers, scientists, and drug development professionals engaged in the creation of targeted therapeutics.

Introduction

Antibody-drug conjugates are a promising class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This compound is a hydrophilic, non-cleavable linker that offers several advantages in ADC development. The polyethylene glycol (PEG) moiety enhances the solubility and stability of the ADC, while the N-hydroxysuccinimide (NHS) esters at both ends allow for covalent conjugation to primary amines, such as the lysine residues on the surface of an antibody, through the formation of stable amide bonds.[1][2]

This document outlines a two-step conjugation strategy. In the first step, a drug molecule containing a primary amine is reacted with one of the NHS ester groups of the this compound to form a drug-linker complex. In the second step, this pre-formed complex is conjugated to the lysine residues of a monoclonal antibody.

Materials and Reagents

Material/ReagentSupplier (Example)Purpose
Monoclonal Antibody (mAb)In-house or CommercialTargeting component of the ADC
This compoundBroadPharm, MedChemExpressHomobifunctional crosslinker
Cytotoxic Drug (with primary amine)VariousPotent therapeutic payload
Anhydrous Dimethylformamide (DMF)Sigma-AldrichSolvent for drug-linker reaction
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving NHS ester
Phosphate-Buffered Saline (PBS), pH 7.4GibcoAntibody buffer
Borate Buffer, pH 8.5Sigma-AldrichReaction buffer for conjugation
Tris Buffer, 1 M, pH 8.0Sigma-AldrichQuenching reagent
Amicon® Ultra Centrifugal Filter UnitsMilliporeSigmaBuffer exchange and purification
Zeba™ Spin Desalting ColumnsThermo Fisher ScientificPurification of ADC
Hydrophobic Interaction Chromatography (HIC) ColumnAgilent, WatersDAR analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) SystemAgilent, WatersPurification and analysis
Mass Spectrometer (Q-TOF or Orbitrap)Agilent, Thermo Fisher ScientificMolecular weight confirmation and DAR analysis
UV-Vis SpectrophotometerBeckman Coulter, Thermo Fisher ScientificConcentration and DAR determination

Experimental Protocols

Part 1: Synthesis of Drug-Linker Complex

This protocol describes the reaction of an amine-containing drug with this compound to form a drug-linker intermediate with a terminal NHS ester.

1. Reagent Preparation:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMF to a final concentration of 10 mM.

  • Dissolve this compound (e.g., 5-fold molar excess over the drug) in anhydrous DMF.

2. Reaction:

  • Slowly add the this compound solution to the dissolved drug solution with gentle stirring.

  • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.

3. Purification of Drug-Linker Complex:

  • Upon completion, purify the drug-linker conjugate using reversed-phase HPLC.

  • Collect the fractions containing the desired product and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the drug-linker complex as a solid.

Part 2: Antibody Preparation

This protocol details the preparation of the antibody for conjugation.

1. Buffer Exchange:

  • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[4]

  • Perform buffer exchange into a suitable reaction buffer (e.g., Borate Buffer, pH 8.5) using an Amicon® Ultra centrifugal filter unit or a Zeba™ Spin Desalting Column.

  • Concentrate the antibody to a final concentration of 5-10 mg/mL.

2. Antibody Concentration Determination:

  • Measure the absorbance of the antibody solution at 280 nm using a UV-Vis spectrophotometer to determine the precise concentration.

Part 3: Conjugation of Drug-Linker Complex to Antibody

This section outlines the conjugation of the purified drug-linker complex to the prepared antibody.

1. Reagent Preparation:

  • Dissolve the purified drug-linker complex in anhydrous DMSO to a final concentration of 10 mM.

2. Conjugation Reaction:

  • Add a calculated molar excess (e.g., 5 to 20-fold) of the drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

3. Quenching the Reaction:

  • To stop the reaction, add 1 M Tris buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Part 4: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unreacted drug-linker and other byproducts.

1. Removal of Unconjugated Species:

  • Purify the ADC using a Zeba™ Spin Desalting Column or by size-exclusion chromatography (SEC) to remove excess drug-linker and quenching reagent.

  • Alternatively, use Amicon® Ultra centrifugal filter units for buffer exchange and removal of small molecules.

2. Storage:

  • Store the purified ADC in a suitable buffer (e.g., PBS, pH 7.4) at 2-8°C. For long-term storage, consider storing at -20°C or -80°C.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute of an ADC.

1. UV-Vis Spectroscopy:

  • This is a relatively simple method to estimate the average DAR.

  • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

2. Hydrophobic Interaction Chromatography (HIC):

  • HIC is a powerful technique to determine the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • The retention time on the HIC column increases with the number of conjugated drug molecules due to increased hydrophobicity.

  • The weighted average DAR can be calculated from the peak areas of the different species.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR of the light and heavy chains of the antibody after reduction.

4. Mass Spectrometry (MS):

  • Intact mass analysis of the ADC using high-resolution mass spectrometry can provide the molecular weights of the different drug-loaded species, allowing for the determination of the DAR distribution.

Data Presentation

Table 1: Representative Reaction Conditions for ADC Synthesis

ParameterConditionRationale
Drug-Linker Synthesis
Drug:Linker Molar Ratio1:5Drives the reaction towards the formation of the mono-substituted linker.
Reaction SolventAnhydrous DMFGood solubility for both drug and linker.
Reaction Time2-4 hoursSufficient for completion, monitored by LC-MS.
Antibody-Drug Conjugation
Linker-Drug:Antibody Molar Ratio5:1 to 20:1Varied to achieve the desired average DAR. Higher ratios lead to higher DAR.
Reaction BufferBorate Buffer, pH 8.5Optimal pH for NHS ester reaction with primary amines.
Reaction TemperatureRoom TemperatureMild condition to prevent antibody denaturation.
Reaction Time1-2 hoursSufficient for conjugation without significant hydrolysis of NHS esters.
Quenching ReagentTris BufferContains primary amines to react with and cap unreacted NHS esters.

Table 2: Example Characterization Data for a Synthesized ADC

Characterization MethodParameterResult (Example)
UV-Vis SpectroscopyAverage DAR3.8
Hydrophobic Interaction Chromatography (HIC)Weighted Average DAR4.1
DAR DistributionDAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%
Mass Spectrometry (Intact Mass)Major Species ObservedAntibody + 4 Drug-Linkers
Size-Exclusion Chromatography (SEC)Purity (Monomer Content)>98%

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Synthesis and Purification cluster_step3 Step 3: Characterization Drug Amine-containing Drug Reaction1 React in Anhydrous DMF Drug->Reaction1 Linker This compound Linker->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 DrugLinker Drug-Linker-NHS Purification1->DrugLinker Reaction2 Conjugation Reaction DrugLinker->Reaction2 Antibody Antibody BufferExchange Buffer Exchange (pH 8.5) Antibody->BufferExchange BufferExchange->Reaction2 Quench Quench with Tris Buffer Reaction2->Quench Purification2 Purification (SEC / Desalting) Quench->Purification2 ADC Purified ADC Purification2->ADC Characterization DAR Analysis (UV-Vis, HIC, MS) Purity Analysis (SEC) ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

Reaction_Mechanism cluster_part1 Part 1: Drug-Linker Formation cluster_part2 Part 2: Antibody Conjugation DrugNH2 Drug-NH2 Drug_Linker_NHS Drug-NH-CO-PEG3-NHS DrugNH2->Drug_Linker_NHS + NHS_Linker_NHS NHS-PEG3-NHS NHS_Linker_NHS->Drug_Linker_NHS AntibodyLysine Antibody-Lys-NH2 FinalADC Antibody-Lys-NH-CO-PEG3-CO-NH-Drug Drug_Linker_NHS->FinalADC + AntibodyLysine->FinalADC

Caption: Chemical reaction scheme for ADC synthesis.

References

Application Notes and Protocols for Cell Surface Labeling with Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-NHS Ester is a homobifunctional crosslinking reagent used for the covalent labeling of primary amines on the surface of cells and proteins.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1][3] The NHS esters react with primary amines, such as those found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[4] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, reduces aggregation, and minimizes steric hindrance.

These characteristics make this compound an invaluable tool for a variety of applications, including:

  • Cell surface protein crosslinking: To study protein-protein interactions and cellular architecture.

  • Antibody-drug conjugation (ADC): As a linker to attach therapeutic agents to antibodies.

  • Fluorescent labeling: For tracking cells and proteins in imaging and flow cytometry applications.

  • Bioconjugation: To immobilize proteins or other molecules onto surfaces.

This document provides detailed protocols and quantitative data for the effective use of this compound in cell surface labeling experiments.

Quantitative Data Summary

The optimal concentration and reaction conditions for cell surface labeling can vary depending on the cell type, protein abundance, and desired degree of labeling. The following tables provide a summary of recommended starting conditions based on available data. Empirical optimization is often necessary to achieve the best results for a specific application.

Table 1: Recommended Conditions for Cell Surface Labeling

ParameterRecommended RangeNotes
This compound Concentration 1 - 5 mMStart with a lower concentration and titrate up to find the optimal balance between labeling efficiency and cell viability.
Cell Density ~25 x 10⁶ cells/mLA concentrated cell suspension maximizes the efficiency of the labeling reaction.
Incubation Time 30 minutes at room temperature or 2 hours at 4°CIncubation at 4°C can help to reduce the internalization of the labeling reagent.
pH of Reaction Buffer 7.2 - 8.5The reaction is highly pH-dependent. A pH below 7.2 will result in protonated amines that are unavailable for reaction, while a pH above 8.5 increases the rate of NHS ester hydrolysis.

Table 2: Reagent Preparation and Storage

ReagentPreparationStorage
This compound Stock Solution Dissolve in anhydrous DMSO or DMF to a concentration of 10-250 mM.Store at -20°C with a desiccant. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
Reaction Buffer Phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 7.2-8.5.Store at 4°C.
Quenching Buffer 10-100 mM Tris or glycine in PBS.Store at 4°C.

Experimental Protocols

Protocol 1: Cell Surface Labeling of Suspension Cells

This protocol describes the general procedure for labeling cell surface proteins on cells in suspension.

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer (e.g., 50 mM Tris in PBS, pH 7.5)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.

    • Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve the reagent to a final concentration of 250 mM.

    • Dilute the stock solution to the desired final working concentration (e.g., 1-5 mM) in the cell suspension. For example, add 4-20 µL of a 250 mM stock solution per milliliter of cell suspension.

  • Labeling Reaction:

    • Add the diluted this compound to the cell suspension.

    • Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the reagent, the incubation can be performed at 4°C or on ice.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

  • Downstream Processing:

    • The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or protein extraction for biochemical analysis.

Protocol 2: Cell Surface Labeling of Adherent Cells

This protocol is adapted for labeling proteins on adherent cells grown in culture plates.

Materials:

  • Adherent cells grown in a culture plate

  • This compound

  • Anhydrous DMSO or DMF

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer (e.g., 100 mM glycine in PBS)

Procedure:

  • Cell Preparation:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with ice-cold PBS (pH 7.4) to remove any residual serum proteins.

  • Reagent Preparation:

    • Prepare a fresh working solution of this compound in ice-cold PBS (pH 8.0) at the desired concentration (e.g., 1-10 µM, which may need to be optimized for adherent cells).

  • Labeling Reaction:

    • Add the freshly prepared labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-60 minutes at 4°C or on ice.

  • Quenching:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold Quenching Buffer.

    • Incubate the final wash for 5-10 minutes on ice.

  • Washing:

    • Wash the cells once more with ice-cold PBS.

  • Downstream Processing:

    • The labeled cells can now be used for downstream applications such as in situ imaging or cell lysis for affinity purification.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_post Post-Labeling prep1 Harvest & Wash Cells prep2 Resuspend in Amine-Free Buffer prep1->prep2 labeling Incubate Cells with Reagent prep2->labeling reagent Prepare Bis-PEG3-NHS Ester Solution reagent->labeling quench Quench Reaction labeling->quench wash Wash Cells quench->wash downstream Downstream Analysis wash->downstream

Caption: Experimental workflow for cell surface labeling.

reaction_pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct nhs_ester This compound amide_bond Stable Amide Bond nhs_ester->amide_bond primary_amine Primary Amine (e.g., Lysine on Cell Surface Protein) primary_amine->amide_bond + nhs N-hydroxysuccinimide (NHS) amide_bond->nhs +

Caption: Reaction of this compound with a primary amine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of the buffer with a calibrated pH meter.
Presence of Primary Amines in Buffer: Buffers containing Tris or glycine will compete with the labeling reaction.Use an amine-free buffer such as PBS, HEPES, or borate.
Hydrolyzed NHS Ester: The this compound has been exposed to moisture.Prepare fresh stock solutions of the reagent in anhydrous DMSO or DMF immediately before use.
Insufficient Reagent Concentration: The molar excess of the NHS ester is too low.Empirically test higher concentrations of the labeling reagent.
High Cell Death Reagent Concentration is Too High: Excessive labeling can compromise cell membrane integrity.Titrate down the concentration of the this compound.
Extended Incubation Time: Prolonged exposure to the labeling reagent can be toxic to cells.Reduce the incubation time or perform the reaction at 4°C.
Non-Specific Labeling Internalization of the Reagent: The labeling reagent is entering the cells and labeling intracellular proteins.Perform the labeling and washing steps on ice or at 4°C to minimize active transport processes.
Inadequate Quenching: The quenching step was not sufficient to inactivate all of the unreacted NHS ester.Increase the concentration of the quenching buffer or the incubation time.

References

Application of Bis-PEG3-NHS Ester in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

The linker component is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The Bis-PEG3-NHS Ester is a homobifunctional linker featuring a 3-unit PEG chain with an N-hydroxysuccinimide (NHS) ester at each end. This configuration allows for the covalent conjugation to primary amines on the POI and E3 ligase ligands, facilitating the assembly of the final PROTAC molecule.

Application of this compound in PROTAC Development

The this compound linker offers several advantages in the development of PROTACs:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these high molecular weight compounds.

  • Optimal Length for Ternary Complex Formation: The 3-unit PEG chain provides a specific length that can facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The formation of this complex is essential for efficient ubiquitination and subsequent degradation of the target protein.

  • Facilitated Synthesis: The NHS ester groups readily react with primary amines on the target and E3 ligase ligands, simplifying the synthesis of the PROTAC molecule through the formation of stable amide bonds.

Data Presentation: Efficacy of BRD4-Targeting PROTACs with PEG Linkers

PROTAC CompoundLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1PEG linkerBurkitt's Lymphoma<1Not Specified[2]
dBET6PEG linkerHepG223.32 (IC50)Not Specified[2]
Compound 34PEG-like (piperazine)MDA-MB-23160>90
Compound 37PEG-like (α-acyloxy amide)MDA-MB-23162>90
RC-1PEG6K562/MinoNot Specified>50

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC using a homobifunctional this compound linker and two different amine-containing ligands (Ligand-A-NH2 and Ligand-B-NH2). This is a two-step sequential conjugation.

Materials:

  • Ligand-A-NH2 (for target protein)

  • Ligand-B-NH2 (for E3 ligase)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

Procedure:

Step 1: Mono-conjugation of Ligand-A-NH2 with this compound

  • Dissolve Ligand-A-NH2 (1 equivalent) and a large excess of this compound (5-10 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion of the mono-conjugation, purify the resulting Ligand-A-PEG3-NHS ester intermediate by preparative HPLC to remove excess this compound and any di-substituted product.

  • Confirm the identity and purity of the intermediate by LC-MS.

Step 2: Conjugation of Ligand-A-PEG3-NHS ester with Ligand-B-NH2

  • Dissolve the purified Ligand-A-PEG3-NHS ester (1 equivalent) and Ligand-B-NH2 (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring the progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Measuring PROTAC-Mediated BRD4 Degradation

This protocol describes how to assess the degradation of the target protein BRD4 in cells treated with a BRD4-targeting PROTAC.

Materials:

  • Human cell line expressing BRD4 (e.g., MDA-MB-231)

  • BRD4-targeting PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (e.g., BRD4) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin Ub->POI Polyubiquitin chain formation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.

BRD4_Signaling_Pathway_Degradation cluster_0 BRD4-Mediated Gene Transcription cluster_1 PROTAC-Mediated BRD4 Degradation BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruitment BRD4_Degradation BRD4 Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recognition Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Activation of Transcription Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Induces Degradation Downregulation Downregulation of Oncogene Transcription Reduced_Proliferation Reduced Cancer Cell Proliferation Downregulation->Reduced_Proliferation

Caption: Signaling pathway of BRD4 and its disruption by a PROTAC leading to reduced cancer cell proliferation.

Experimental_Workflow_PROTAC_Synthesis cluster_0 PROTAC Synthesis Workflow Start Start: Ligand-A-NH2 & This compound Step1 Step 1: Mono-conjugation (Excess this compound) Start->Step1 Purification1 Purification 1 (HPLC) Step1->Purification1 Intermediate Intermediate: Ligand-A-PEG3-NHS Purification1->Intermediate Step2 Step 2: Conjugation with Ligand-B-NH2 Intermediate->Step2 Purification2 Purification 2 (HPLC) Step2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Analysis Characterization (LC-MS, NMR) Final_PROTAC->Analysis

Caption: Experimental workflow for the two-step synthesis of a PROTAC using a homobifunctional NHS ester linker.

References

Application Notes and Protocols for Protein Conjugation using Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Bis-PEG3-NHS Ester in protein conjugation. This homobifunctional crosslinker is utilized for covalently linking amine-containing molecules, offering a flexible polyethylene glycol (PEG) spacer that enhances solubility and can reduce the immunogenicity of the resulting conjugate. This document outlines the principles of NHS ester chemistry, protocols for calculating molar excess, and detailed experimental procedures for successful protein conjugation and crosslinking.

Principle of this compound Chemistry

This compound is a homobifunctional crosslinking reagent. It possesses two N-hydroxysuccinimide (NHS) esters at either end of a three-unit polyethylene glycol (PEG3) spacer. The NHS esters react with primary amines (-NH2), which are predominantly found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds[1][]. This reaction is most efficient in a slightly alkaline environment (pH 7-9) where the primary amines are deprotonated and thus more nucleophilic[1].

A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which increases with higher pH[1]. Therefore, careful control of the reaction pH is crucial to maximize the efficiency of the conjugation reaction over hydrolysis. The bifunctional nature of this compound allows for two main applications:

  • Intramolecular Crosslinking: Forming a covalent bond between two amine groups within the same protein molecule.

  • Intermolecular Crosslinking: Covalently linking two separate protein molecules.

The choice between these outcomes is influenced by the protein concentration and the molar ratio of the crosslinker to the protein.

Calculating Molar Excess of this compound

The molar excess of this compound is a critical parameter that dictates the extent of protein modification, also known as the Degree of Labeling (DOL). Optimizing the molar ratio is essential to achieve the desired conjugation efficiency without causing excessive modification that could lead to protein aggregation or loss of biological activity.

The recommended molar excess varies depending on the protein concentration. Higher protein concentrations generally require a lower molar excess of the NHS ester to achieve the same level of conjugation due to more favorable reaction kinetics.

Table 1: Recommended Starting Molar Excess Ratios of this compound to Protein

Protein ConcentrationRecommended Molar Excess (this compound : Protein)Rationale
> 5 mg/mL5:1 to 20:1Higher protein concentration drives the reaction towards conjugation, requiring a lower excess of the crosslinker.
1 - 5 mg/mL20:1 to 50:1A common concentration range for antibody labeling. A higher excess is needed to ensure efficient conjugation.
< 1 mg/mL50:1 to 100:1Dilute protein solutions require a significantly higher molar excess to compensate for slower reaction kinetics and to outcompete hydrolysis.

Calculation Example:

To conjugate a 2 mg/mL solution of an antibody (e.g., IgG, Molecular Weight ≈ 150,000 g/mol ) with a 20-fold molar excess of this compound (Molecular Weight = 444.39 g/mol )[].

  • Calculate the moles of the antibody:

    • Concentration of IgG = 2 mg/mL = 0.002 g/mL

    • Moles of IgG in 1 mL = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol

  • Calculate the moles of this compound needed:

    • Molar excess = 20

    • Moles of this compound = 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol

  • Calculate the mass of this compound needed:

    • Mass = Moles * Molecular Weight

    • Mass = 2.66 x 10⁻⁷ mol * 444.39 g/mol = 1.18 x 10⁻⁴ g = 0.118 mg

Therefore, you would need to add 0.118 mg of this compound to 1 mL of the 2 mg/mL antibody solution.

Experimental Protocols

This section provides a detailed protocol for protein conjugation using this compound. It is recommended to perform small-scale trial reactions to determine the optimal molar ratio for your specific protein and application.

Materials
  • Protein to be conjugated (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3. Crucially, the buffer must be free of primary amines (e.g., Tris, Glycine) .

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Add NHS Ester to Protein Solution (Vortex gently) protein_prep->conjugation nhs_prep Prepare this compound Stock (e.g., 10 mg/mL in anhydrous DMSO) nhs_prep->conjugation incubation Incubate (1-2 hours at RT or 4°C overnight) conjugation->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching purification Purify Conjugate (Desalting or SEC) quenching->purification analysis Analyze Conjugate (SDS-PAGE, MS, DOL) purification->analysis reaction_factors pH Reaction pH Amidation Desired Amidation Reaction pH->Amidation Increases (up to optimal) Hydrolysis Competing Hydrolysis Reaction pH->Hydrolysis Increases Protein_Conc Protein Concentration Protein_Conc->Amidation Increases Molar_Excess Molar Excess of NHS Ester Molar_Excess->Amidation Increases Conjugation_Efficiency Conjugation Efficiency Amidation->Conjugation_Efficiency Positive Effect Hydrolysis->Conjugation_Efficiency Negative Effect

References

Preparing a Stock Solution of Bis-PEG3-NHS Ester in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-NHS Ester is a homobifunctional crosslinker commonly utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][3] The NHS esters readily react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[4] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces the potential for aggregation, and can decrease immunogenicity.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in chemistry and biology. Its ability to dissolve a broad range of polar and nonpolar compounds makes it an excellent choice for preparing stock solutions of reagents like this compound, which may have limited aqueous solubility. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure their stability and reactivity for successful conjugation experiments.

Properties of this compound and DMSO

A clear understanding of the properties of both the solute and the solvent is crucial for preparing a stable and effective stock solution.

PropertyThis compoundDMSO (Dimethyl Sulfoxide)
Molecular Weight 444.39 g/mol 78.13 g/mol
Appearance Pale yellow or colorless oily matter or low melting point solidColorless liquid
Solubility Soluble in DMSO, DMF, DCM, Methanol, and water.Miscible with water and a wide range of organic solvents.
Reactivity NHS esters react with primary amines at pH 7-9 to form stable amide bonds.Aprotic, relatively inert, and can act as a mild oxidant in some reactions.
Storage (Solid) Store at -20°C with desiccant, protected from moisture and light.Store at room temperature in a well-sealed container.
Storage (Solution) In anhydrous DMSO, can be stored for 1-2 months at -20°C or -80°C.Anhydrous DMSO is hygroscopic and should be stored under inert gas to prevent moisture absorption.

Experimental Protocols

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials with screw caps

  • Precision balance

  • Calibrated micropipettes and sterile, filter-barrier tips

  • Vortex mixer

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

This protocol provides instructions for preparing a 100 mM stock solution, a commonly used concentration for bioconjugation reactions.

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.

  • Weighing the Reagent: In a fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 44.4 mg of this compound.

  • Dissolving in Anhydrous DMSO:

    • Add the weighed this compound to a sterile, dry, amber, or foil-wrapped tube.

    • Add the appropriate volume of anhydrous DMSO. For a 100 mM solution with 44.4 mg of the ester, add 1 mL of anhydrous DMSO.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in sterile, dry, amber or foil-wrapped tubes. This minimizes the number of freeze-thaw cycles and exposure to moisture and light.

    • Before sealing, flush the headspace of each aliquot with an inert gas like argon or nitrogen to displace air and moisture.

    • Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in anhydrous DMSO is stable for at least 1-2 months when stored properly.

G Workflow for Preparing this compound Stock Solution A Equilibrate this compound to Room Temperature B Weigh Desired Amount of this compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Flush with Inert Gas (Argon or Nitrogen) E->F G Store at -20°C or -80°C F->G

Caption: Experimental workflow for stock solution preparation.

Key Considerations and Best Practices

  • Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis in the presence of water, which inactivates the reagent. Always use anhydrous DMSO and minimize the exposure of the solid reagent and stock solution to atmospheric moisture.

  • Solvent Purity: Use high-purity, anhydrous DMSO. Lower-grade DMSO may contain water or other impurities that can react with the NHS ester.

  • Light Sensitivity: While not as critical as moisture, it is good practice to protect the stock solution from prolonged exposure to light by using amber or foil-wrapped tubes.

  • Reaction Conditions: The reaction of NHS esters with primary amines is pH-dependent, with an optimal range of pH 7.2-8.5. The DMSO stock solution should be added to the reaction buffer containing the amine-bearing molecule. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

  • Quenching: After the desired reaction time, the reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or glycine.

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Reaction of this compound with a Primary Amine cluster_0 Reactants cluster_1 Products Bis-PEG3-NHS_Ester R-O-C(=O)-NHS Amide_Bond R-O-C(=O)-NH-R' Bis-PEG3-NHS_Ester->Amide_Bond Reaction Primary_Amine R'-NH2 Primary_Amine->Amide_Bond NHS N-hydroxysuccinimide

Caption: Amine-NHS ester reaction schematic.

Conclusion

Proper preparation and storage of this compound stock solutions in anhydrous DMSO are critical for maintaining the reactivity of the crosslinker and ensuring successful bioconjugation outcomes. By following the detailed protocols and best practices outlined in this document, researchers can confidently prepare stable and effective stock solutions for their drug development and other research applications.

References

Application Notes and Protocols for Bis-PEG3-NHS Ester in Bioconjugate Development for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), represents a significant advancement in precision medicine. The linker molecule, which connects the targeting moiety (e.g., an antibody) to the therapeutic payload, is a critical component influencing the efficacy, stability, and pharmacokinetic profile of the bioconjugate. Bis-PEG3-NHS Ester is a homobifunctional crosslinker that has gained prominence in the field of bioconjugation for drug delivery. Its structure features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a three-unit polyethylene glycol (PEG) spacer.

The NHS esters readily react with primary amines, such as those found on the lysine residues of antibodies and other proteins, to form stable amide bonds. The PEG3 spacer is hydrophilic, which can enhance the solubility and stability of the resulting bioconjugate, potentially reducing aggregation and immunogenicity. This application note provides detailed protocols and data for the use of this compound in the creation of bioconjugates for drug delivery applications.

Key Advantages of this compound in Bioconjugation

  • Hydrophilicity: The PEG spacer increases the water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting conjugate.[1]

  • Defined Spacer Length: As a discrete PEG (dPEG®) linker, this compound has a precise length of 13 atoms (14.6 Å), allowing for consistent and well-defined bioconjugates.[2]

  • Amine Reactivity: The NHS ester groups provide high reactivity and selectivity towards primary amines under mild reaction conditions.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Name bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(2,2'-oxybis(ethane-2,1-diyl)bis(oxy))dipropanoate
CAS Number 1314378-16-9
Molecular Formula C18H24N2O11
Molecular Weight 444.39 g/mol
Purity >97%
Solubility Soluble in DMSO, DMF, Methylene Chloride, Acetonitrile, Water
Storage Store at -20°C, protect from moisture.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound

This protocol outlines a general method for conjugating a drug molecule (containing a primary amine) to an antibody using this compound as the crosslinker.

Materials:

  • Antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Drug molecule with a primary amine functional group.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

    • If the antibody buffer contains primary amines, perform a buffer exchange into the conjugation buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The optimal molar ratio should be determined empirically for each specific antibody and drug combination.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.

  • Drug Conjugation:

    • Following the initial incubation, add the amine-containing drug molecule to the reaction mixture. The molar excess of the drug will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

    • Continue the incubation at room temperature for another 1-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted this compound, drug, and quenching reagent by purifying the ADC using size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the ADC:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 2: Peptide Conjugation using this compound (Adapted from a published procedure)

This protocol provides a specific example of conjugating a peptide with this compound.

Materials:

  • Peptide (e.g., c(RGDyK))

  • This compound

  • Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in DMF.

    • Add a 4-fold molar excess of this compound to the peptide solution.

    • Add 1.08 equivalents of triethylamine to the reaction mixture.

  • Incubation:

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Purification:

    • Evaporate the volatile materials under reduced pressure.

    • Purify the crude product by semi-preparative HPLC to obtain the peptide-PEG3-NHS ester conjugate.

  • Subsequent Conjugation (Example):

    • The resulting peptide-PEG3-NHS ester can then be reacted with another amine-containing molecule. For example, to a solution of an intermediate in DMF, add 1.0 equivalent of the peptide-PEG3-NHS ester and 2.0 equivalents of DIPEA.

    • Stir for 2 hours and purify the final bioconjugate by HPLC.

Data Presentation

The length of the PEG linker can significantly impact the pharmacokinetic properties and efficacy of an ADC. The following tables summarize comparative data on the effect of PEG linker length.

Table 2: Impact of PEG Linker Length on ADC Clearance in Rats

PEG Linker LengthClearance Rate (mL/hr/kg)Reference
Non-PEGylated~1.5
PEG2~1.2
PEG4~1.0
PEG8~0.8
PEG12~0.7
PEG24~0.6

Table 3: Effect of PEG Linker Length on Tumor Growth Inhibition

PEG Linker LengthTumor Weight Reduction (%)Reference
Non-PEGylated11%
PEG235-45%
PEG435-45%
PEG875-85%
PEG1275-85%
PEG2475-85%

Visualizations

Reaction Mechanism of this compound with a Primary Amine

Reaction_Mechanism BisPEG3NHS This compound Intermediate Tetrahedral Intermediate BisPEG3NHS->Intermediate + PrimaryAmine Primary Amine (e.g., on Antibody) PrimaryAmine->Intermediate AmideBond Stable Amide Bond Intermediate->AmideBond forms NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group releases

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis AntibodyPrep 1. Antibody Preparation (Buffer Exchange) Conjugation1 3. React Antibody with This compound AntibodyPrep->Conjugation1 LinkerPrep 2. Prepare Bis-PEG3-NHS Ester Stock Solution LinkerPrep->Conjugation1 Conjugation2 4. Add Amine-Containing Drug Conjugation1->Conjugation2 Quench 5. Quench Reaction Conjugation2->Quench Purify 6. Purify ADC (e.g., SEC) Quench->Purify Characterize 7. Characterize ADC (e.g., DAR analysis) Purify->Characterize

Caption: Workflow for the synthesis and purification of an antibody-drug conjugate.

Logical Relationship of PEG Linker Length and ADC Properties

PEG_Linker_Properties cluster_cause Linker Property cluster_effect ADC Properties PEG_Length Increase in PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity PK Enhanced Pharmacokinetics (Longer Half-life) PEG_Length->PK Solubility Improved Solubility Hydrophilicity->Solubility Efficacy Improved In Vivo Efficacy PK->Efficacy Clearance Decreased Clearance PK->Clearance

Caption: Impact of increasing PEG linker length on key ADC properties.

Conclusion

This compound is a versatile and effective crosslinker for the development of bioconjugates for drug delivery. Its defined length, hydrophilicity, and amine-reactive nature allow for the creation of stable and well-characterized antibody-drug conjugates. The provided protocols offer a starting point for the development of specific conjugation strategies, and the comparative data highlights the importance of optimizing the PEG linker length to achieve the desired pharmacokinetic and therapeutic outcomes. Careful consideration of reaction conditions and thorough characterization of the final product are essential for the successful application of this compound in drug delivery research.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Bis-PEG3-NHS Ester in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG3-NHS Ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of this compound in solution, ensuring successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

This compound is a homobifunctional crosslinking agent used to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1] Hydrolysis is a significant concern because the NHS ester groups are highly susceptible to reaction with water. This reaction, known as hydrolysis, cleaves the NHS ester, rendering it inactive and unable to conjugate with the target amine-containing molecule.[3] This competing reaction can significantly reduce the yield of your desired conjugate.[3]

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The rate of hydrolysis is primarily influenced by three key factors:

  • pH: The rate of hydrolysis dramatically increases with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amines or other nucleophiles in the reaction buffer will compete with the target molecule for reaction with the NHS ester.

Q3: What is the optimal pH for performing a conjugation reaction with this compound?

The optimal pH for NHS ester conjugation is a balance between maximizing the reactivity of the target amine and minimizing the rate of hydrolysis. A pH range of 7.2 to 8.5 is generally recommended. More specifically, a pH of 8.3-8.5 is often considered ideal for many applications.

  • Below pH 7.2: The primary amine on the target molecule is mostly protonated (-NH3+), making it a poor nucleophile and hindering the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, leading to significant inactivation of the reagent and a lower conjugation yield.

Q4: How should I prepare and store this compound to minimize hydrolysis?

Proper handling and storage are crucial for maintaining the reactivity of your this compound.

  • Solid Reagent: Store the solid reagent in a cool, dry place, protected from moisture and light. Using a desiccator is highly recommended. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

  • Stock Solutions: If the this compound is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure you are using a high-quality, anhydrous grade of the solvent. Aqueous solutions of NHS esters should be prepared immediately before use and should not be stored. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of this compound before or during the reaction.- Ensure proper storage of the solid reagent in a desiccator. - Allow the reagent vial to warm to room temperature before opening. - Use anhydrous DMSO or DMF to prepare the stock solution immediately before use. - Perform the reaction at the optimal pH of 7.2-8.5. - Minimize the reaction time in the aqueous buffer.
Presence of primary amines in the buffer.- Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. - If your protein is in a buffer containing Tris or glycine, perform a buffer exchange using dialysis or a desalting column before the labeling reaction.
Suboptimal pH of the reaction buffer.- Carefully prepare and verify the pH of your labeling buffer. A pH of 8.3-8.5 is often ideal. - For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can cause it to decrease. Consider using a more concentrated buffer.
Inconsistent Results Variability in reagent quality due to moisture contamination.- Purchase high-quality this compound from a reputable supplier. - Test the reactivity of a new batch of reagent before use in a critical experiment (see Protocol 2).
Inconsistent reaction conditions.- Precisely control the reaction time, temperature, and pH for all experiments. - Ensure thorough mixing of the reagents upon addition of the this compound stock solution.

Quantitative Data Summary

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after adding the this compound to the aqueous buffer.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for labeling a protein. Optimization may be required based on the specific protein and desired degree of labeling.

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)

  • This compound reagent

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)

  • Purification column (e.g., gel filtration/desalting column)

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Calculate Reagent Amount: Determine the required amount of this compound. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

  • Prepare NHS Ester Stock Solution: Immediately before initiating the conjugation, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.

  • Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly by pipetting or vortexing.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation at 4°C can help minimize hydrolysis for sensitive reactions.

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purify Conjugate: Remove unreacted this compound and byproducts (like free NHS) from the labeled protein using a desalting or gel filtration column appropriate for the size of your protein.

Protocol 2: Assessing the Reactivity of this compound Reagent

If you suspect your this compound has lost reactivity due to hydrolysis during storage, you can perform this simple quality control test based on the UV absorbance of the released NHS group.

Materials:

  • This compound reagent to be tested

  • Reaction buffer (e.g., PBS, pH 7.2)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and cuvettes

Methodology:

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound reagent and dissolve it in 2 mL of reaction buffer.

  • Measure Initial Absorbance (A_initial): Immediately measure the absorbance of the reagent solution at 260 nm. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to significantly raise the pH and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.

  • Assess Reactivity:

    • If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

    • If A_final ≈ A_initial , it suggests that the NHS ester was already fully hydrolyzed, and the reagent is inactive.

Visualizations

Hydrolysis_vs_Aminolysis Bis-PEG3-NHS_Ester This compound (Active Reagent) Conjugate Stable Amide Bond (Desired Product) Bis-PEG3-NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylic Acid (Undesired Byproduct) Bis-PEG3-NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Caption: Competing pathways of aminolysis and hydrolysis for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Prepare_NHS_Stock 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) Buffer_Exchange->Prepare_NHS_Stock Initiate_Conjugation 3. Initiate Conjugation (Add stock to protein) Prepare_NHS_Stock->Initiate_Conjugation Incubate 4. Incubate (RT or 4°C) Initiate_Conjugation->Incubate Quench 5. Quench (Optional) (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting/Gel Filtration) Quench->Purify

Caption: Workflow for a typical bioconjugation experiment using this compound.

References

Bis-PEG3-NHS Ester solubility issues in phosphate buffered saline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and other common issues encountered when using Bis-PEG3-NHS Ester in phosphate-buffered saline (PBS) and other aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinking reagent. It contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The NHS esters react with primary amines (-NH₂) on molecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1][2][3][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and can decrease immunogenicity.[3]

Q2: My this compound is not dissolving in PBS. What should I do?

While the PEG spacer improves water solubility, many NHS ester reagents have limited solubility directly in aqueous buffers. It is standard practice to first dissolve the this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction in PBS.

Q3: What is the optimal pH for conjugation reactions with this compound?

The optimal pH for NHS ester conjugation is a balance between amine reactivity and ester stability. The recommended pH range is typically 7.2 to 8.5. Below pH 7.2, the primary amines are protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which significantly competes with the desired conjugation reaction.

Q4: Can I use buffers other than PBS?

Yes, other non-amine buffers can be used. Suitable buffers include HEPES, bicarbonate/carbonate, and borate buffers within the recommended pH range of 7.2-8.5. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester, thereby quenching the reaction.

Q5: How stable is the this compound in solution?

The NHS ester moiety is susceptible to hydrolysis in aqueous environments. The rate of this hydrolysis is highly dependent on the pH. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C. However, once diluted into an aqueous buffer like PBS, the reagent should be used immediately as it will begin to hydrolyze.

Troubleshooting Guides

Issue 1: Reagent Precipitation in Reaction Buffer

Problem: The this compound precipitates immediately upon addition to the PBS buffer, or the final conjugate precipitates out of solution.

Possible Causes & Solutions:

  • Low Aqueous Solubility of the Ester: The concentration of the crosslinker may be too high for the aqueous buffer to support.

    • Solution: First, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution. Then, add this stock solution dropwise to your reaction buffer while vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10% v/v) to avoid denaturing your protein or causing it to precipitate.

  • Protein Aggregation: Modification of primary amines on a protein neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and potentially lead to aggregation and precipitation if the new pI is close to the buffer pH.

    • Solution 1 (Optimize Crosslinker Concentration): Reduce the molar excess of the this compound. Perform a titration experiment to find the highest concentration that does not cause precipitation.

    • Solution 2 (Control Reaction Conditions): Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to control the extent of crosslinking.

    • Solution 3 (Buffer Optimization): Ensure your buffer pH is not close to the predicted new pI of the modified protein. Consider adding solubility-enhancing agents like glycerol or PEG, if compatible with your downstream application.

Issue 2: Low or No Conjugation Yield

Problem: Analysis (e.g., via SDS-PAGE or chromatography) shows a very low yield of the desired conjugated product.

Possible Causes & Solutions:

  • Hydrolysis of NHS Ester: This is the most common cause of low yield. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

    • Solution 1 (Use Fresh Reagent): Always prepare the stock solution of this compound immediately before use. Do not store it in aqueous solution.

    • Solution 2 (Check Reagent Storage): Ensure the solid reagent has been stored properly at -20°C with a desiccant. Before opening, allow the vial to warm to room temperature to prevent moisture condensation inside the vial.

    • Solution 3 (Optimize pH): Perform the reaction within the optimal pH range of 7.2-8.5 to balance reactivity and hydrolysis.

  • Presence of Competing Nucleophiles: The reaction buffer or protein sample contains extraneous primary amines.

    • Solution: Use an amine-free buffer like PBS, HEPES, or borate. If your protein sample is in a buffer like Tris, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.

  • Insufficient Molar Excess: The ratio of crosslinker to the target molecule is too low.

    • Solution: Increase the molar excess of the this compound. For dilute protein solutions, a higher molar excess is often required to achieve a sufficient degree of labeling. A 20-fold molar excess is a common starting point for antibody labeling.

Data Presentation

Table 1: Stability of NHS Esters as a Function of pH

This table summarizes the typical half-life of the NHS ester functional group in aqueous buffers at various pH values and temperatures. This illustrates the critical impact of pH on the stability of the reagent during an experiment.

pHTemperatureApproximate Half-Life of NHS EsterReference(s)
7.00°C4 - 5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.64°C10 minutes
9.0AmbientMinutes

Experimental Protocols

General Protocol for Dissolving and Using this compound
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the ester in anhydrous DMSO.

  • Protein Preparation:

    • Ensure your protein or other amine-containing molecule is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • If the sample is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or a desalting column.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Add the calculated volume of the ester stock solution to the protein solution. To prevent localized precipitation, add the stock solution slowly while gently vortexing. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Optimal times may need to be determined empirically.

  • Quench Reaction (Optional):

    • To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM. This will quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent_prep 1. Prepare Ester Stock Equilibrate vial to RT. Dissolve this compound in anhydrous DMSO. conjugation 3. Conjugation Add ester stock to protein solution. Incubate (e.g., 1h at RT or 2h at 4°C). reagent_prep->conjugation protein_prep 2. Prepare Protein Buffer exchange into amine-free buffer (e.g., PBS, pH 7.2-8.0). protein_prep->conjugation quench 4. Quench (Optional) Add Tris or Glycine buffer to stop the reaction. conjugation->quench purify 5. Purification Remove excess reagent (e.g., Desalting Column, Dialysis). quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Issue: Precipitation in PBS q1 When does precipitation occur? start->q1 ans1_immediate Immediately upon adding ester to PBS q1->ans1_immediate Immediately ans1_later During/After reaction with protein q1->ans1_later During/After Incubation sol1 Cause: Low Ester Solubility Solution: 1. Dissolve ester in DMSO first. 2. Add dropwise to PBS. 3. Keep final DMSO < 10%. ans1_immediate->sol1 q2 Cause: Protein Aggregation Troubleshoot: ans1_later->q2 sol2a Optimize Molar Ratio: Reduce excess of NHS ester. Perform titration. q2->sol2a sol2b Optimize Conditions: Lower reaction temperature (4°C). Shorten incubation time. q2->sol2b sol2c Optimize Buffer: Ensure pH is not near protein pI. Add solubility enhancers. q2->sol2c

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: NHS Esters in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with N-hydroxysuccinimide (NHS) ester chemistry in protein modification.

Troubleshooting Guide

This guide addresses common issues encountered during protein modification experiments using NHS esters in a question-and-answer format.

Question: Why is my labeling efficiency consistently low?

Answer: Low labeling efficiency is a frequent problem that can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

Potential Causes and Solutions:

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired amidation of the protein. The rate of this hydrolysis increases significantly with pH.[1][2][3][4]

    • Solution:

      • Prepare the NHS ester solution immediately before use.[2]

      • If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous (moisture-free).

      • Avoid repeated freeze-thaw cycles of the NHS ester stock solution.

      • Consider performing the reaction at a lower temperature (e.g., 4°C overnight) to slow down the rate of hydrolysis relative to the amine reaction.

  • Suboptimal pH: The reaction between the NHS ester and primary amines is strongly pH-dependent. At a pH that is too low, the primary amines on the protein are protonated and therefore not nucleophilic enough to react. Conversely, at a high pH, the rate of NHS ester hydrolysis is accelerated.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. It is crucial to use a freshly calibrated pH meter to verify the pH of your reaction buffer.

  • Incorrect Buffer Composition: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's primary amines for reaction with the NHS ester, leading to significantly reduced labeling efficiency.

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation reaction.

  • Low Reactant Concentration: In dilute protein solutions, the competing hydrolysis reaction can be more pronounced.

    • Solution: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester to favor the bimolecular conjugation reaction.

  • Inaccessible Amine Groups: The primary amines (N-terminus and lysine ε-amino groups) on the protein surface must be accessible to the NHS ester. Steric hindrance can prevent efficient labeling.

    • Solution: Consider using an NHS ester with a longer spacer arm to overcome steric hindrance.

Question: My protein precipitates after the labeling reaction. What can I do?

Answer: Protein precipitation following a labeling reaction can be caused by over-labeling or the properties of the conjugated molecule.

Potential Causes and Solutions:

  • Over-labeling: The addition of too many molecules, especially if they are hydrophobic, can alter the protein's solubility and lead to aggregation.

    • Solution: Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that achieves the desired degree of labeling without causing precipitation.

  • Hydrophobic NHS Ester: Conjugating a highly hydrophobic molecule can decrease the overall solubility of the protein conjugate.

    • Solution: Consider using a PEGylated version of the NHS ester, which incorporates a polyethylene glycol (PEG) spacer to enhance the hydrophilicity of the final product.

Question: I am observing unexpected side reactions. What other amino acids can NHS esters react with?

Answer: While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, particularly under certain conditions. These side reactions are generally less efficient, and the resulting linkages can be less stable than the amide bond formed with primary amines.

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters, forming ester bonds. This reaction is reported to be more significant at lower pH values (around 6.0) where primary amines are protonated and less reactive. However, these O-acylations are generally less stable than amide bonds and can be hydrolyzed.

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage. This reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.

  • Histidine: The imidazole group of histidine has also been reported to show some reactivity with NHS esters.

To minimize these side reactions, it is generally recommended to perform the reaction within the optimal pH range of 7.2-8.5, which favors the reaction with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction that competes with the desired protein modification?

A1: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction converts the NHS ester into a non-reactive carboxylic acid, thereby reducing the efficiency of the protein conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.

Q2: How should I store and handle NHS ester reagents to minimize degradation?

A2: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C or -80°C. To prevent condensation of moisture onto the reagent, it is crucial to allow the vial to equilibrate to room temperature before opening. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q3: Can I monitor the hydrolysis of my NHS ester reagent?

A3: Yes, the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range. You can assess the reactivity of an NHS ester reagent by comparing the absorbance at 260 nm before and after intentional hydrolysis with a base. An active reagent will show a significant increase in absorbance after hydrolysis.

Q4: How can I quench the NHS ester reaction?

A4: To stop the reaction, you can add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.

Data Presentation

Table 1: Stability of NHS Esters - Half-life of Hydrolysis

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes
Data compiled from multiple sources. Half-life can vary depending on the specific NHS ester and buffer conditions.

Table 2: Relative Reactivity of NHS Esters with Amino Acid Side Chains

Amino Acid ResidueFunctional GroupRelative ReactivityStability of LinkageNotes
Lysine (N-terminus)Primary AmineHighVery Stable (Amide)The primary target for NHS ester conjugation.
TyrosineHydroxylLow to ModerateUnstable (Ester)Reactivity is more significant at lower pH (e.g., 6.0). The resulting ester is prone to hydrolysis.
SerineHydroxylLowUnstable (Ester)O-acylation can occur but the resulting ester bond is less stable than an amide bond.
ThreonineHydroxylLowUnstable (Ester)Similar to serine, can undergo O-acylation to form an unstable ester linkage.
CysteineSulfhydrylLow to ModerateLabile (Thioester)Can react to form a thioester, which is less stable than an amide bond.
HistidineImidazoleLow-Some reactivity has been reported.
This table provides a qualitative summary. Precise, directly comparable reaction rate constants are not readily available in a consolidated format.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4).

  • NHS ester reagent.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography/desalting column).

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the labeling buffer.

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-fold higher than the final desired reaction concentration.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the NHS ester is light-sensitive, protect the reaction from light.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Analysis of NHS Ester Reactivity by Hydrolysis

Materials:

  • NHS ester reagent.

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8).

  • 0.5-1.0 N NaOH.

  • Spectrophotometer.

Procedure:

  • Prepare Reagent Solution:

    • Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small volume of DMSO or DMF and then add the buffer.

    • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the NHS ester solution at 260 nm.

  • Induce Hydrolysis:

    • Add a small volume of 0.5-1.0 N NaOH to the NHS ester solution to raise the pH and induce rapid hydrolysis.

  • Final Absorbance Measurement:

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent solution at 260 nm.

  • Interpretation:

    • A significant increase in absorbance after adding the base indicates that the NHS ester was active and has been hydrolyzed, releasing NHS.

    • If there is no measurable increase in absorbance, the NHS ester reagent is likely already hydrolyzed and inactive.

Mandatory Visualizations

G cluster_0 cluster_1 Protein-NH2 Protein with Primary Amine Desired_Product Protein-NH-CO-R (Stable Amide Bond) Protein-NH2->Desired_Product Aminolysis (Desired Reaction) NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Desired_Product NHS_Leaving_Group NHS H2O Water Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) H2O->Hydrolyzed_Ester Hydrolysis (Side Reaction) NHS_Ester_Side R-CO-O-NHS (NHS Ester) NHS_Ester_Side->Hydrolyzed_Ester

Primary Reaction vs. Side Reaction of NHS Esters.

G start Low Labeling Efficiency check_pH Check Buffer pH (7.2 - 8.5?) start->check_pH check_buffer Check Buffer Composition (Amine-free?) check_pH->check_buffer [pH OK] adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH [pH Not OK] check_reagent Check NHS Ester Quality (Freshly prepared?) check_buffer->check_reagent [Buffer OK] buffer_exchange Buffer Exchange to Amine-free Buffer check_buffer->buffer_exchange [Buffer Not OK] check_concentration Check Reactant Concentrations (Sufficiently high?) check_reagent->check_concentration [Reagent OK] prepare_fresh Prepare Fresh NHS Ester in Anhydrous Solvent check_reagent->prepare_fresh [Reagent Not OK] increase_conc Increase Protein and/or NHS Ester Concentration check_concentration->increase_conc [Concentration Low] end Improved Labeling Efficiency check_concentration->end [Concentration OK] adjust_pH->end buffer_exchange->end prepare_fresh->end increase_conc->end

Troubleshooting Low Labeling Efficiency.

References

Impact of buffer choice on Bis-PEG3-NHS Ester reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using Bis-PEG3-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for a this compound reaction?

The optimal pH range for reacting Bis-PEG3-NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4][5] This pH range offers a good balance between having a sufficient number of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester. For many applications, a pH of 8.3-8.5 is considered optimal. Recommended buffers include Phosphate, Carbonate-Bicarbonate, HEPES, and Borate buffers. For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate and require longer incubation times.

Q2: Which buffers should be avoided for this compound reactions?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.

Q3: What is the primary side reaction that competes with the NHS ester conjugation, and how is it affected by the buffer?

The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values. This competing reaction is more pronounced in dilute protein solutions.

Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters, including some Bis-PEG3-NHS Esters, have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use high-quality, anhydrous, and amine-free solvents.

Q5: How does temperature affect the this compound reaction?

NHS ester crosslinking reactions are typically performed for 30 minutes to four hours at room temperature or 4°C. Lower temperatures can help minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 7.2-8.5 range. For many applications, a pH of 8.3-8.5 is optimal.
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange using dialysis or a desalting column to move your sample into an amine-free buffer like PBS, HEPES, or Borate buffer.
Hydrolysis of NHS Ester: The this compound has hydrolyzed due to moisture or high pH.Prepare fresh stock solutions of the NHS ester in an anhydrous solvent (DMSO or DMF) immediately before use. Avoid prolonged incubation times, especially at higher pH. Consider performing the reaction at 4°C to reduce the rate of hydrolysis.
Low Protein Concentration: The concentration of the target protein is too low, making the competing hydrolysis reaction more favorable.Increase the concentration of your protein solution. It is recommended to use a protein concentration of at least 2 mg/mL.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.
Precipitation of Conjugate Use of a Hydrophobic NHS Ester: The this compound or the resulting conjugate has low solubility in the aqueous buffer.The PEG spacer in this compound generally improves water solubility. However, if solubility is an issue, ensure the final concentration of the organic solvent used to dissolve the crosslinker is not excessive.

Quantitative Data Summary

Table 1: Impact of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

This data highlights the critical importance of pH control in NHS ester crosslinking reactions. As the pH increases, the stability of the NHS ester decreases significantly.

Experimental Protocols

General Protocol for Protein Crosslinking using this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific application and molecules involved.

1. Buffer Preparation:

  • Prepare an amine-free reaction buffer. Common choices include:

    • 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5

    • 100 mM sodium bicarbonate, pH 8.3-8.5

    • 100 mM HEPES, pH 7.2-8.0

    • 50 mM Borate, pH 8.0-9.0

2. Protein Solution Preparation:

  • Dissolve the protein(s) to be crosslinked in the prepared reaction buffer to a final concentration of 1-5 mg/mL.

  • If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

3. Crosslinker Solution Preparation:

  • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

4. Reaction:

  • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • The final concentration of the organic solvent should generally be less than 10% of the total reaction volume.

5. Incubation:

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

6. Quenching (Optional but Recommended):

  • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature.

7. Analysis:

  • Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Visualizations

Buffer_Choice_Impact cluster_input Inputs cluster_reaction Reaction Environment cluster_pathways Reaction Pathways cluster_buffers Buffer Choices BisPEG3NHS This compound Buffer Reaction Buffer BisPEG3NHS->Buffer TargetProtein Target Protein (with Primary Amines) TargetProtein->Buffer DesiredReaction Desired Amide Bond Formation (Efficient Crosslinking) Buffer->DesiredReaction Favors SideReaction Competing NHS Ester Hydrolysis (Reduced Efficiency) Buffer->SideReaction Can Promote CrosslinkedProduct Stable Crosslinked Product DesiredReaction->CrosslinkedProduct Yields InactiveCarboxylicAcid Inactive Carboxylic Acid SideReaction->InactiveCarboxylicAcid Yields GoodBuffers Optimal Buffers (Phosphate, HEPES, Borate) pH 7.2-8.5 GoodBuffers->DesiredReaction Maximizes BadBuffers Incompatible Buffers (Tris, Glycine) BadBuffers->SideReaction Significantly Increases (by direct reaction)

Caption: Logical diagram illustrating the impact of buffer choice on this compound reaction pathways.

Experimental_Workflow Start Start BufferPrep 1. Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Start->BufferPrep ProteinPrep 2. Prepare Protein Solution (1-5 mg/mL) BufferPrep->ProteinPrep CrosslinkerPrep 3. Prepare Fresh NHS Ester Stock (in anhydrous DMSO/DMF) ProteinPrep->CrosslinkerPrep Reaction 4. Add NHS Ester to Protein Solution CrosslinkerPrep->Reaction Incubation 5. Incubate (30-60 min @ RT or 2h @ 4°C) Reaction->Incubation Quench 6. Quench Reaction (e.g., Tris buffer) Incubation->Quench Analysis 7. Analyze Products (SDS-PAGE, etc.) Quench->Analysis End End Analysis->End

References

Avoiding aggregation of protein conjugates made with Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in preventing aggregation during protein conjugation with Bis-PEG3-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional, water-soluble crosslinking agent.[1] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a 3-unit polyethylene glycol (PEG) spacer.[1][] The NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[3][4] This reagent is often used in the construction of antibody-drug conjugates (ADCs) and for crosslinking proteins. The integrated PEG3 spacer enhances the solubility of the resulting conjugate in aqueous solutions.

Q2: What are the main causes of protein aggregation when using this compound?

Protein aggregation during conjugation with an NHS-ester crosslinker can arise from several factors:

  • Over-labeling: An excessive molar ratio of the crosslinker to the protein can lead to the modification of too many surface residues. This can alter the protein's net charge and isoelectric point (pI), reducing its solubility and leading to aggregation.

  • High Protein Concentration: Working with highly concentrated protein solutions increases the frequency of intermolecular collisions, which favors the formation of crosslinked aggregates over intramolecular crosslinks.

  • Inappropriate Buffer Conditions: The pH of the reaction buffer is critical. NHS ester reactions are most efficient at a pH between 7.2 and 8.5. Using buffers that contain primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.

  • Hydrophobicity: Although this compound has a hydrophilic spacer, extensive modification of a protein's surface can still mask charged residues, increasing the relative surface hydrophobicity and promoting self-association.

  • Reagent Solubility and Addition: Many non-sulfonated NHS esters have limited aqueous solubility and are dissolved in an organic solvent like DMSO or DMF. Adding this solution too quickly can cause localized high concentrations of the reagent, leading to uncontrolled reactions and precipitation.

Troubleshooting Guide for Aggregation

If you are observing precipitation or turbidity during or after your conjugation reaction, follow these troubleshooting steps to optimize your protocol.

Aggregation_Troubleshooting_Workflow cluster_optimization Optimization Parameters cluster_analysis Analysis cluster_outcome Result start Aggregation Observed (Precipitation/Turbidity) protein_conc 1. Lower Protein Concentration start->protein_conc Start Here reagent_ratio 2. Optimize Crosslinker:Protein Molar Ratio protein_conc->reagent_ratio buffer_cond 3. Verify and Adjust Buffer Conditions reagent_ratio->buffer_cond additives 4. Consider Stabilizing Additives buffer_cond->additives analyze Characterize Conjugate (e.g., SDS-PAGE, DLS) additives->analyze success Soluble Conjugate analyze->success Problem Solved failure Aggregation Persists? Re-evaluate Parameters analyze->failure If Unsuccessful failure->protein_conc Protocol_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_cleanup Step 3: Quenching & Purification A Prepare Protein Solution (1-5 mg/mL in amine-free buffer, pH 7.2-8.5) C Add Crosslinker to Protein (Slowly, with gentle mixing) A->C B Prepare Crosslinker Stock (10-20 mM in anhydrous DMSO or DMF) B->C D Incubate Reaction (1-2 hr at RT, or 2-4 hr at 4°C) C->D E Quench Reaction (Optional) (Add Tris or Glycine to 20-50 mM) D->E F Purify Conjugate (Dialysis, Desalting Column, or SEC) E->F

References

Best practices for handling and storing moisture-sensitive Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the moisture-sensitive crosslinker, Bis-PEG3-NHS Ester. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon arrival?

This compound is highly sensitive to moisture and should be stored at -20°C immediately upon receipt.[1][2][3][4] It is crucial to store the vial with a desiccant to minimize exposure to humidity.[1] For long-term storage, some suppliers recommend -80°C, which can extend the stable shelf life to six months.

Q2: What is the first step I should take before using the solid this compound reagent?

To prevent moisture condensation onto the product, it is essential to allow the vial to equilibrate to room temperature before opening it. This simple step is critical to prevent hydrolysis of the NHS ester.

Q3: Can I prepare an aqueous stock solution of this compound?

No, it is strongly advised against preparing and storing aqueous stock solutions of this compound. The N-hydroxysuccinimidyl (NHS) ester moiety readily hydrolyzes in aqueous environments, rendering the crosslinker inactive. Any unused reconstituted reagent in aqueous media should be discarded.

Q4: What are the recommended solvents for reconstituting this compound?

This compound should be dissolved in a dry, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Other suitable organic solvents include methylene chloride (DCM) and acetonitrile. It is recommended to use an anhydrous, amine-free grade of the solvent.

Q5: How should I handle the reconstituted this compound in an organic solvent?

Dissolve only the amount of reagent needed for your immediate experiment. If you must store a stock solution in an organic solvent, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and frozen at -20°C when not in use. With proper handling, such stock solutions may be stable for several days to up to three months.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Potential Cause Troubleshooting Step
Hydrolyzed Reagent The NHS ester has been inactivated by moisture. Always allow the reagent vial to warm to room temperature before opening. Use anhydrous solvents for reconstitution. Prepare solutions immediately before use and avoid storing them in aqueous buffers.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Exchange your sample into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.
Suboptimal pH The reaction of NHS esters with primary amines is most efficient at a pH between 7.0 and 9.0. The optimal range is often cited as pH 7.0-7.5. Verify that your reaction buffer is within the appropriate pH range.
Insufficient Molar Excess of Crosslinker For dilute protein solutions, a greater molar excess of the crosslinker may be required to achieve the desired level of conjugation. A typical starting point is a 20-fold molar excess of the NHS ester.

Issue 2: Reagent is Tacky and Difficult to Handle

Potential Cause Troubleshooting Step
Hygroscopic Nature of the Reagent PEGylated compounds are generally hygroscopic. This is a sign of moisture absorption. Minimize air exposure by tightly capping the vial immediately after use and storing it with a desiccant.

Data Summary Tables

Table 1: Storage and Handling Conditions for this compound

Parameter Recommendation Rationale
Storage Temperature (Solid) -20°C or -80°C for extended storageTo maintain the stability of the NHS ester.
Storage Environment With desiccant, under an inert atmosphere if possible.To prevent moisture-induced hydrolysis.
Before Opening Equilibrate vial to room temperature.To prevent condensation inside the vial.
Aqueous Stock Solutions Do not prepare or store.Rapid hydrolysis of the NHS ester.
Organic Stock Solutions Prepare fresh. If stored, keep at -20°C under inert gas.Minimizes hydrolysis and degradation.

Table 2: Recommended Solvents and Buffers

Solvent/Buffer Type Recommended Not Recommended
Reconstitution Solvents Anhydrous DMSO, DMF, Dichloromethane (DCM), AcetonitrileAqueous buffers
Reaction Buffers Phosphate-buffered saline (PBS), HEPES, Borate, Carbonate/Bicarbonate (pH 7.0-9.0)Tris, Glycine, or other primary amine-containing buffers
Quenching Buffers Tris or Glycine-

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Prepare a stock solution by dissolving the desired amount of the reagent in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, dissolve approximately 5 mg in 1 mL of anhydrous solvent.

  • Use the reconstituted solution immediately for your conjugation reaction. Do not store the solution in an aqueous buffer. Discard any unused portion of the reconstituted reagent that has been diluted in an aqueous buffer.

Protocol 2: General Protein-Protein Crosslinking

  • Prepare your protein solution in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.

  • Immediately before starting the reaction, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Add the desired molar excess of the reconstituted crosslinker to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to maintain protein solubility.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • To stop the crosslinking reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.

  • Remove excess, unreacted crosslinker and byproducts by dialysis or using a desalting column.

Visualizations

G Workflow for Handling this compound A Receive Reagent B Store at -20°C with Desiccant A->B C Equilibrate Vial to Room Temperature B->C D Open Vial C->D E Weigh Required Amount D->E F Reconstitute in Anhydrous Organic Solvent (e.g., DMSO) E->F G Use Immediately in Experiment F->G H Discard Unused Aqueous Solution G->H

Caption: A logical workflow for the proper handling of this compound.

G Troubleshooting Low Conjugation Yield A Low Conjugation Yield Observed B Was the reagent equilibrated to room temperature before opening? A->B C No B->C No D Yes B->D Yes E Re-run experiment with proper equilibration to prevent hydrolysis. C->E F Does the reaction buffer contain primary amines (Tris, glycine)? D->F G Yes F->G Yes H No F->H No I Switch to an amine-free buffer (e.g., PBS, HEPES) and repeat. G->I J Is the reaction pH between 7.0 and 9.0? H->J K No J->K No L Yes J->L Yes M Adjust buffer pH to the optimal range and repeat. K->M N Consider increasing the molar excess of the crosslinker. L->N

References

Technical Support Center: Confirmation of Successful Conjugation with Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming successful conjugation reactions using Bis-PEG3-NHS Ester. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homo-bifunctional crosslinker used to conjugate molecules containing primary amines (e.g., proteins, peptides).[1] It features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 3-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines (-NH2) under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[2] The PEG spacer is hydrophilic, which can help to increase the solubility and stability of the resulting conjugate.[]

Q2: How can I be sure my conjugation reaction with this compound was successful?

Successful conjugation can be confirmed by demonstrating a shift in the physical or chemical properties of your target molecule. Commonly used analytical techniques to confirm conjugation include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To observe an increase in the apparent molecular weight of the conjugated protein.

  • Mass Spectrometry (MS): To detect the mass increase corresponding to the addition of the this compound linker.

  • High-Performance Liquid Chromatography (HPLC): To observe a shift in the retention time of the conjugated molecule compared to the unconjugated starting material.

  • UV-Vis Spectroscopy: To detect changes in the absorbance spectrum of the molecule upon conjugation, particularly if the conjugated partner has a distinct chromophore.

Q3: What is the expected mass increase after conjugation with this compound?

The molecular weight of this compound is 444.39 g/mol .[4][5] Upon reaction with a primary amine, the NHS group (molecular weight 115.09 g/mol ) is released as a leaving group. Therefore, for each primary amine that reacts with one end of the this compound, the expected mass increase is 329.3 g/mol (444.39 - 115.09). If the this compound acts as a crosslinker between two molecules, the total mass increase of the complex will be 214.21 g/mol per linkage (444.39 - 2 * 115.09). However, in many applications, one NHS ester reacts with the target molecule, and the other may be hydrolyzed or react with another molecule. When one NHS ester reacts with a primary amine and the other is hydrolyzed, the mass increase is 347.32 Da (444.39 - 115.09 + 18.02 for water).

Experimental Workflows and Chemical Reactions

Below are diagrams illustrating the general experimental workflow for confirming conjugation and the chemical reaction mechanism.

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Confirmation of Conjugation Protein Protein Reaction Conjugation (pH 7.2-8.5) Protein->Reaction Bis-PEG3-NHS Bis-PEG3-NHS Ester Bis-PEG3-NHS->Reaction SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Analyze Product Mass_Spec Mass Spectrometry Reaction->Mass_Spec HPLC HPLC Reaction->HPLC UV_Vis UV-Vis Spectroscopy Reaction->UV_Vis

Caption: General experimental workflow for conjugation and confirmation.

chemical_reaction Reactants Protein-NH₂ + this compound Product Protein-NH-CO-(PEG)₃-CO-NHS + NHS Reactants->Product pH 7.2 - 8.5

Caption: NHS ester reaction with a primary amine.

Analytical Techniques: Protocols and Data

SDS-PAGE Analysis

Objective: To visualize the increase in apparent molecular weight of the protein after conjugation.

Experimental Protocol:

  • Sample Preparation: Mix your unconjugated protein control and the conjugation reaction product with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of your protein). Include a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

  • Analysis: Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a band shift upwards, indicating an increase in molecular weight.

Expected Results:

SampleExpected Observation
Unconjugated ProteinA single band at the expected molecular weight of the protein.
Conjugated ProteinA band or a smear of bands at a higher apparent molecular weight than the unconjugated protein. The presence of multiple bands may indicate different degrees of PEGylation.
Mass Spectrometry (MS) Analysis

Objective: To accurately determine the mass of the conjugated protein and confirm the addition of the this compound.

Experimental Protocol (MALDI-TOF):

  • Sample Preparation: Desalt the protein samples using a suitable method (e.g., dialysis, zip-tipping) to remove interfering salts and buffers.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Spotting: Mix the desalted sample with the matrix solution on a MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Data Analysis: Process the resulting spectrum to determine the molecular weights of the species present. Compare the mass of the conjugated protein to the unconjugated control.

Quantitative Data Summary:

Conjugation StateExpected Mass Shift (Da)
Mono-adduct (one end reacted, one end hydrolyzed)+ 347.32
Cross-linked (both ends reacted)+ 214.21

Note: The observed mass spectrum may show a distribution of peaks corresponding to different degrees of PEGylation (e.g., 1, 2, 3... PEG linkers per protein molecule).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate the conjugated protein from the unconjugated protein and unreacted reagents based on size or hydrophobicity.

Experimental Protocol (Size-Exclusion Chromatography - SEC):

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Filter the unconjugated and conjugated protein samples through a 0.22 µm filter.

  • Injection and Separation: Inject the samples onto the column and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Compare the chromatograms of the conjugated and unconjugated samples. Successful conjugation will result in a shift in retention time.

Quantitative Data Summary (SEC-HPLC):

SampleExpected Retention TimeRationale
Unconjugated ProteinLater elutionSmaller hydrodynamic radius
Conjugated ProteinEarlier elutionLarger hydrodynamic radius due to the attached PEG chain
Unreacted this compoundMuch later elutionVery small molecule
UV-Vis Spectroscopy Analysis

Objective: To detect changes in the UV-Vis spectrum upon conjugation, which is particularly useful if the molecule being conjugated to the protein has a unique absorbance profile.

Experimental Protocol:

  • Blank Measurement: Use the reaction buffer as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Measure the UV-Vis absorbance spectra of the unconjugated protein and the purified conjugated product over a relevant wavelength range (e.g., 220-400 nm).

  • Analysis: Compare the spectra. If the conjugated molecule has a chromophore, a new absorbance peak should appear in the spectrum of the conjugated product. The protein absorbance peak at ~280 nm should remain.

Expected Spectral Changes:

SampleExpected Spectral Features
Unconjugated ProteinAbsorbance peak around 280 nm (due to Trp, Tyr, and Cys residues).
Conjugated ProductAbsorbance peak around 280 nm from the protein, and a new absorbance peak at the characteristic wavelength of the conjugated molecule (if it has a chromophore).

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency observed by SDS-PAGE or MS.

Possible Cause Troubleshooting Steps
Incorrect pH of the reaction buffer. Ensure the pH of your reaction buffer is between 7.2 and 8.5. Use a freshly prepared buffer and verify the pH.
Presence of primary amines in the buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Use phosphate, carbonate, bicarbonate, or HEPES buffers.
Hydrolysis of the this compound. This compound is moisture-sensitive. Store it desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
Inefficient quenching of the reaction. If using a primary amine to quench the reaction, ensure it is added in sufficient molar excess.
Low concentration of reactants. Increase the concentration of your protein and/or the molar excess of the this compound.

Problem 2: Smearing or broad bands on SDS-PAGE.

Possible Cause Troubleshooting Steps
Heterogeneous PEGylation. The reaction may have resulted in a population of proteins with a variable number of attached PEG linkers. This is a common outcome. Optimize the molar ratio of the crosslinker to the protein to favor a more homogenous product if desired.
Interaction of PEG with SDS. The migration of PEGylated proteins in SDS-PAGE can be anomalous. Consider using native PAGE as an alternative to avoid interactions between PEG and SDS.

Problem 3: Difficulty interpreting mass spectrometry data.

Possible Cause Troubleshooting Steps
Broad peaks and complex spectra. PEGylated proteins can produce broad peaks due to the polydispersity of the PEG chain (though this compound is a discrete length) and the presence of multiple charge states. Use deconvolution software to simplify the spectrum and determine the neutral mass.
Poor ionization. Optimize the matrix and laser energy for MALDI-TOF. For ESI-MS, optimize the spray conditions and consider using additives to the mobile phase to improve ionization.

By following these guidelines and protocols, researchers can confidently confirm the successful conjugation of their molecules using this compound and effectively troubleshoot common experimental challenges.

References

Technical Support Center: Optimizing NHS-Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to adjust reaction pH to minimize N-hydroxysuccinimide (NHS)-ester hydrolysis and maximize conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS-ester reaction with a primary amine?

The optimal pH for reacting NHS esters with primary amines is a compromise between two competing factors: the reactivity of the amine and the stability of the ester. The generally recommended pH range is 7.2 to 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high yield of the modified molecule.[3][4][5]

At a lower pH, primary amines are protonated (-NH3+), which makes them poor nucleophiles and slows down the desired amidation reaction. Conversely, at a higher pH, the rate of NHS-ester hydrolysis increases significantly. This competing reaction with water inactivates the NHS ester, reducing the overall efficiency of the conjugation.

Q2: How does pH affect the stability of NHS esters?

The stability of NHS esters in aqueous solutions is inversely proportional to the pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester. For instance, the half-life of a typical NHS-ester can decrease from several hours at pH 7 to just minutes at pH 9.

Q3: Which buffers are recommended for NHS-ester conjugations?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate buffer

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at the desired pH is a common choice.

Q4: Are there any buffers or substances I should avoid in my reaction?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These substances will compete with your target molecule, leading to significantly reduced labeling efficiency. However, Tris or glycine can be used at the end of the reaction to quench any unreacted NHS ester. High concentrations of sodium azide (>3 mM) can also interfere with the reaction.

Q5: My NHS ester is not readily soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is critical to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester. The final concentration of the organic solvent in the reaction should ideally be kept low (e.g., <10%).

Troubleshooting Guide: Low Conjugation Efficiency

Low yield is a common problem in NHS-ester conjugation reactions. The following guide provides a systematic approach to troubleshooting this issue.

Decision Tree for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Conjugation Yield Observed check_ph Verify Reaction pH (Is it within 7.2-8.5?) start->check_ph ph_low pH too low (<7.2) check_ph->ph_low No ph_high pH too high (>8.5) check_ph->ph_high No ph_ok pH is optimal check_ph->ph_ok Yes solution_ph_low Action: Increase pH to 7.2-8.5 to decrease amine protonation. ph_low->solution_ph_low solution_ph_high Action: Decrease pH to 7.2-8.5 to reduce ester hydrolysis. Consider running the reaction at a lower temperature (e.g., 4°C). ph_high->solution_ph_high check_buffer Check Buffer Composition (Is it amine-free?) ph_ok->check_buffer amine_buffer Amine-containing buffer used (e.g., Tris, Glycine) check_buffer->amine_buffer No buffer_ok Buffer is appropriate check_buffer->buffer_ok Yes solution_buffer Action: Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer). amine_buffer->solution_buffer check_reagents Assess Reagent Quality (Is NHS ester active?) buffer_ok->check_reagents hydrolyzed_ester NHS ester hydrolyzed (Improper storage/handling) check_reagents->hydrolyzed_ester No reagents_ok Reagents are of good quality check_reagents->reagents_ok Yes solution_reagents Action: Use a fresh vial of high-quality NHS ester. Store desiccated at -20°C. hydrolyzed_ester->solution_reagents check_conditions Review Other Reaction Conditions reagents_ok->check_conditions low_concentration Low reactant concentrations check_conditions->low_concentration temp_time Suboptimal temperature/time check_conditions->temp_time solution_concentration Action: Increase the concentration of the protein/biomolecule and/or the molar excess of the NHS ester. low_concentration->solution_concentration solution_temp_time Action: Optimize incubation time and temperature. A longer incubation at 4°C may minimize hydrolysis. temp_time->solution_temp_time

Caption: A decision tree for troubleshooting low yield in NHS-ester conjugation reactions.

Data Presentation

The efficiency of an NHS-ester conjugation is determined by the balance between the desired amidation reaction and the competing hydrolysis reaction. The following tables provide quantitative data on how pH influences these two processes.

Table 1: pH-Dependent Half-life of NHS-Ester Hydrolysis

This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.0Room Temperature1 hour
8.6410 minutes
9.0Room TemperatureMinutes

(Data compiled from multiple sources)

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

(Data from a study on a porphyrin-NHS ester)

Experimental Protocols

The following is a generalized protocol for labeling a protein with an NHS ester. It is recommended to optimize the conditions for each specific application.

Protocol: General Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. The optimal ratio should be determined empirically for each protein and label.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures can help to minimize hydrolysis but may require longer incubation times.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Reaction Scheme

The following diagram illustrates the fundamental chemical reaction and the competing hydrolysis.

ReactionScheme cluster_main Desired Amidation Reaction cluster_competing Competing Hydrolysis Reaction NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein-NH₂ (pH 7.2-8.5) Amine Protein-NH₂ (Primary Amine) NHS N-Hydroxysuccinimide NHS_Ester2 R-C(=O)O-NHS (NHS Ester) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester2->Carboxylic_Acid + H₂O (Increases with pH) Water H₂O (Water) NHS2 N-Hydroxysuccinimide

Caption: NHS-ester reaction with a primary amine to form a stable amide bond versus the competing hydrolysis reaction.

References

Problems with using amine-containing buffers with NHS esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for NHS Ester Bioconjugation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and resolve issues related to the use of amine-containing buffers with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: Why are amine-containing buffers incompatible with NHS ester reactions?

NHS esters are specifically designed to react with primary amines (-NH₂) to form stable amide bonds.[1][] Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule (e.g., a protein) for reaction with the NHS ester.[1][3][4] This competition reduces the conjugation efficiency, leading to lower yields of the desired labeled molecule and the formation of unintended byproducts.

Q2: What is the primary side reaction that competes with the desired NHS ester conjugation?

The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction, where the ester is converted to a non-reactive carboxylic acid, is a competitive process that directly reduces the amount of active NHS ester available to react with the target amine. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.

Q3: What is the optimal pH for conducting NHS ester conjugation reactions?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. Within this range, the primary amine groups on the target molecule are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At a lower pH, the amines become protonated and thus unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of the desired conjugate.

Buffer Compatibility and Recommendations

Q4: Which common buffers should be strictly avoided for NHS ester reactions?

Buffers containing primary or secondary amines must be avoided. The most common examples include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Buffers containing ammonium ions

These buffers will actively compete with the target molecule, leading to significantly reduced conjugation efficiency.

Q5: What are the recommended compatible buffers for NHS ester conjugation?

Amine-free buffers are essential for successful conjugation. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

A 0.1 M sodium bicarbonate solution is a frequently recommended choice due to its appropriate pH range.

Quantitative Data Summary

The stability of the NHS ester is critical for conjugation efficiency and is highly influenced by pH. The half-life is the time it takes for 50% of the reactive NHS ester to be hydrolyzed.

Table 1: NHS Ester Half-life at Different pH Values and Temperatures

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
8.0N/A~1 hour

Data sourced from Thermo Fisher Scientific.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Low conjugation yield is a common issue that can often be traced back to buffer composition or reaction conditions. Use the following table to troubleshoot potential causes.

Table 2: Troubleshooting Low Conjugation Yield

Potential CauseRecommended Solution
Presence of Primary Amines in Buffer Use an amine-free buffer such as Phosphate, Bicarbonate, HEPES, or Borate. If your sample is in an incompatible buffer like Tris, perform a buffer exchange via dialysis or a desalting column before starting the reaction.
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines on your target molecule, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Hydrolysis of NHS Ester Reagent NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution immediately before use in an anhydrous, amine-free organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage.
Low Protein/Target Molecule Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule to favor the conjugation reaction over hydrolysis. A protein concentration of 1-10 mg/mL is often recommended.
Inaccessible Amine Groups on Target The primary amines on your protein may be sterically hindered or buried within its structure. Consider using a crosslinker with a longer spacer arm to overcome this issue.

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the key chemical pathways and decision-making processes involved in NHS ester chemistry.

Competing_Reactions cluster_desired Desired Reaction Pathway (Aminolysis) cluster_problem Problematic Reaction Pathway NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond reacts with Target_Amine Target Primary Amine (e.g., Protein-NH2) Target_Amine->Amide_Bond Buffer_Amine Buffer Primary Amine (e.g., Tris-NH2) Buffer_Product Buffer-Conjugate (Side Product) Buffer_Amine->Buffer_Product NHS_Ester_2 NHS Ester NHS_Ester_2->Buffer_Product reacts with

Caption: Competing reaction pathways for NHS esters in the presence of amine buffers.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_buffer 1. Check Buffer Composition start->check_buffer is_amine_buffer Contains primary amines (e.g., Tris, Glycine)? check_buffer->is_amine_buffer perform_exchange Perform Buffer Exchange (Dialysis / Desalting Column) is_amine_buffer->perform_exchange Yes check_ph 2. Verify Buffer pH is_amine_buffer->check_ph No perform_exchange->check_ph is_ph_optimal Is pH between 7.2 - 8.5? check_ph->is_ph_optimal adjust_ph Adjust pH to 8.3 is_ph_optimal->adjust_ph No check_reagent 3. Assess NHS Ester Reagent is_ph_optimal->check_reagent Yes adjust_ph->check_reagent is_reagent_fresh Reagent fresh? Dissolved just before use? check_reagent->is_reagent_fresh use_new_reagent Use fresh, properly stored NHS ester is_reagent_fresh->use_new_reagent No success Yield Improved is_reagent_fresh->success Yes use_new_reagent->success

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

Experimental Protocols

Protocol 1: Buffer Exchange Using a Desalting Column

This protocol is essential if your protein or molecule of interest is in a buffer containing primary amines (e.g., Tris-HCl).

Materials:

  • Desalting column (e.g., spin column) with an appropriate molecular weight cutoff (MWCO).

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3).

  • Microcentrifuge.

  • Collection tubes.

Methodology:

  • Column Equilibration:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge the column to remove the storage buffer.

    • Add your chosen amine-free buffer to the column.

    • Centrifuge again and discard the flow-through. Repeat this equilibration step 3-4 times to ensure the complete replacement of the storage buffer with the desired reaction buffer.

  • Sample Loading:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your protein sample to the center of the resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's instructions (speed and time).

    • The purified, buffer-exchanged sample will be in the collection tube.

  • Confirmation (Optional):

    • Measure the protein concentration of the eluted sample to determine recovery.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol assumes the protein is already in a compatible, amine-free buffer.

Materials:

  • Protein solution (1-10 mg/mL) in a compatible buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

  • NHS ester reagent.

  • Anhydrous, amine-free DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting or chromatography).

Methodology:

  • Prepare Protein Solution:

    • Ensure the protein solution is at the desired concentration in the amine-free reaction buffer.

  • Prepare NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). The NHS ester solution should be used without delay as the reagent hydrolyzes in the presence of any moisture.

  • Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess over the protein.

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.

  • Quenching (Recommended):

    • To stop the reaction and consume any unreacted NHS ester, add a quenching reagent with a primary amine (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or another appropriate chromatography method.

References

Validation & Comparative

A Head-to-Head Comparison of Bis-PEG3-NHS Ester and BS3 for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein crosslinking, the choice of reagent is paramount. This guide provides an objective, data-driven comparison of two popular amine-reactive crosslinkers: Bis-PEG3-NHS Ester and Bis(sulfosuccinimidyl) suberate (BS3). We delve into their chemical properties, performance characteristics, and provide experimental protocols to inform your selection process.

At their core, both this compound and BS3 are homobifunctional crosslinkers that target primary amines (—NH2) on proteins, such as the side chain of lysine residues and the N-terminus of polypeptides.[1] They both feature N-hydroxysuccinimide (NHS) esters as their reactive groups, which form stable amide bonds with amines in a pH range of 7-9.[1] The primary distinction between these two reagents lies in the composition and length of their spacer arms, a difference that imparts distinct advantages and disadvantages in various applications.

Chemical and Physical Properties: A Tabular Comparison

The fundamental differences in the spacer arms of this compound and BS3 give rise to variations in their physical and chemical properties. These are summarized in the table below.

PropertyThis compoundBS3 (Bis(sulfosuccinimidyl) suberate)
Reactive Groups N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Spacer Arm Composition Polyethylene glycol (PEG)Suberate
Spacer Arm Length ~14.6 Å[2][3]11.4 Å
Molecular Weight 444.39 g/mol [4]572.43 g/mol
Solubility High water solubility, also soluble in organic solvents like DMSO and DMFHigh water solubility due to sulfonate groups
Cell Membrane Permeability Generally considered impermeable due to hydrophilicityImpermeable due to negatively charged sulfonate groups

Performance and Applications: A Comparative Analysis

While both crosslinkers are effective in covalently linking proteins, the nature of their spacer arms influences their performance in specific experimental contexts.

BS3 is a well-established and widely used crosslinker, valued for its high water solubility and defined spacer length. Its rigid 11.4 Å spacer arm makes it an excellent molecular ruler for probing protein-protein interactions and defining spatial constraints within protein complexes.

This compound , with its flexible and hydrophilic polyethylene glycol (PEG) spacer, offers several advantages. The PEG linker can enhance the solubility of the crosslinker and the resulting protein conjugate, which can be particularly beneficial when working with proteins prone to aggregation. Furthermore, the PEG moiety is known to be biocompatible and can reduce the immunogenicity of the crosslinked conjugate.

Based on the known properties of PEG, it is anticipated that this compound would exhibit a reduced tendency to cause protein aggregation during the crosslinking reaction compared to non-PEGylated crosslinkers. The hydrophilic and flexible nature of the PEG chain can help to maintain the solubility and native conformation of proteins.

Experimental Protocols

Detailed methodologies for protein crosslinking using this compound and BS3 are provided below. These are general protocols and may require optimization for specific applications.

General Protocol for Protein Crosslinking with this compound
  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Protein Sample Preparation: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.0.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution. The final concentration of the crosslinker should typically be in a 10- to 50-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

General Protocol for Protein Crosslinking with BS3
  • Reagent Preparation: Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation. Prepare a fresh solution of BS3 in an amine-free buffer such as PBS at pH 7-9.

  • Protein Sample Preparation: Ensure the protein sample is in a compatible amine-free buffer at the desired concentration.

  • Crosslinking Reaction: Add the freshly prepared BS3 solution to the protein sample. A 10- to 100-fold molar excess of BS3 over the protein is a common starting point.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove non-reacted BS3 and quenching buffer using dialysis, desalting columns, or size-exclusion chromatography.

Visualizing the Chemistry and Workflow

To better understand the chemical reactions and experimental processes involved, the following diagrams have been generated using Graphviz.

cluster_BS3 BS3 Crosslinking cluster_PEG3 This compound Crosslinking BS3_Structure BS3 (Bis[sulfosuccinimidyl] suberate) Spacer: 11.4 Å BS3_Reaction Amine-Reactive (Sulfo-NHS esters) BS3_Structure->BS3_Reaction Reacts with Protein1 Protein 1 (with Primary Amines) BS3_Reaction->Protein1 PEG3_Structure This compound Spacer: ~14.6 Å PEG3_Reaction Amine-Reactive (NHS esters) PEG3_Structure->PEG3_Reaction Reacts with PEG3_Reaction->Protein1 Crosslinked_Complex Covalently Crosslinked Protein Complex Protein1->Crosslinked_Complex Protein2 Protein 2 (with Primary Amines) Protein2->Crosslinked_Complex

Caption: Chemical structures and reaction targets of BS3 and this compound.

Start Start Prepare_Reagents Prepare Crosslinker Stock Solution Start->Prepare_Reagents Prepare_Protein Prepare Protein Sample in Amine-Free Buffer Start->Prepare_Protein Mix Add Crosslinker to Protein Solution Prepare_Reagents->Mix Prepare_Protein->Mix Incubate Incubate (Time and Temperature) Mix->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Crosslinked Product (Dialysis or SEC) Quench->Purify Analyze Analyze Results (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for protein crosslinking.

Conclusion

The choice between this compound and BS3 for protein crosslinking depends on the specific goals of the experiment. BS3, with its well-defined and rigid spacer, is an excellent choice for structural studies requiring precise distance constraints. This compound, with its flexible and hydrophilic PEG spacer, offers advantages in terms of increased solubility, reduced aggregation, and lower immunogenicity, making it a strong candidate for applications where maintaining protein integrity and biocompatibility is critical. Researchers should carefully consider the properties of their target proteins and the downstream analytical methods to select the most appropriate crosslinker for their needs.

References

A Comparative Guide to Bis-PEG-NHS Esters: Impact of PEG Chain Length on Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking reagent is paramount in the synthesis of bioconjugates for therapeutic and diagnostic applications. Bis-succinimidyl (NHS) esters with polyethylene glycol (PEG) linkers are a cornerstone in bioconjugation, prized for their ability to covalently link molecules via primary amine groups. The length of the PEG chain in these homobifunctional crosslinkers is a critical design parameter that significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of Bis-PEG-NHS esters with varying PEG chain lengths, supported by experimental data and detailed protocols to inform the rational design of your next bioconjugate.

The Influence of PEG Chain Length: A Balancing Act

The incorporation of a PEG spacer between the two NHS ester functional groups offers several advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules.[1] However, the length of this PEG chain introduces a trade-off between beneficial shielding effects and potential steric hindrance.[2]

  • Longer PEG Chains: Generally, longer PEG chains lead to a larger hydrodynamic radius of the bioconjugate. This increased size can prolong circulation half-life by reducing renal clearance and shield the molecule from proteolytic degradation and the host immune system.[3] However, an excessively long PEG chain can also sterically hinder the interaction of the conjugated molecule with its target, potentially reducing its biological activity.[2][4]

  • Shorter PEG Chains: Shorter PEG linkers offer a more compact conjugate, which can be advantageous when preserving the biological activity of a small molecule or ensuring its access to sterically restricted binding sites. While they still enhance solubility, their impact on circulation half-life and immunogenicity is less pronounced compared to their longer-chain counterparts.

Quantitative Comparison of Bis-PEG-NHS Esters

The following tables summarize the impact of different PEG chain lengths on key performance parameters of bioconjugates. The data presented is a synthesis from multiple studies to provide a comparative overview.

Table 1: Physicochemical Properties

PEG Chain Length (n units)Molecular Weight ( g/mol )Spacer Arm Length (Å)Impact on Hydrodynamic RadiusRelative Solubility
1~356~11.4Minimal IncreaseGood
2~400~14.8Small IncreaseGood
4~488~21.6Moderate IncreaseVery Good
8~664~35.2Significant IncreaseExcellent
12~840~48.8Large IncreaseExcellent
24~1200~92.0Very Large IncreaseSuperior

Table 2: Biological and Pharmacokinetic Properties

PEG Chain Length (n units)Steric HindranceRelative Biological ActivityCirculation Half-LifeImmunogenicity
1LowHighShortModerate
2LowHighShortModerate
4ModerateModerate-HighIntermediateLow
8Moderate-HighModerateLongVery Low
12HighLow-ModerateLongVery Low
24Very HighLowVery LongMinimal

Experimental Protocols

To facilitate the direct comparison of different Bis-PEG-NHS esters in your research, we provide the following detailed experimental protocols.

Protocol 1: General Procedure for Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two proteins using Bis-PEG-NHS esters of varying PEG chain lengths.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Bis-PEGn-NHS esters (e.g., n=2, 4, 8, 12)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of Protein A and Protein B at a desired molar ratio in PBS. A typical starting concentration is 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the Bis-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10-50 mM.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved Bis-PEGn-NHS ester to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent by SEC.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry to determine the efficiency of crosslinking for each PEG chain length.

Protocol 2: Comparative Analysis of Conjugate Hydrodynamic Radius

This protocol outlines the use of Size-Exclusion Chromatography (SEC) to compare the hydrodynamic radius of a protein after conjugation with Bis-PEG-NHS esters of different lengths.

Materials:

  • Purified protein-PEG conjugates from Protocol 1

  • SEC system with a suitable column (e.g., Superdex 200 or similar)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Protein standards of known hydrodynamic radii

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Standard Curve Generation: Inject a series of protein standards with known hydrodynamic radii and record their retention times. Plot the logarithm of the hydrodynamic radius against the retention time to generate a standard curve.

  • Sample Analysis: Inject the purified protein-PEG conjugates (with different PEG chain lengths) onto the column under the same conditions as the standards.

  • Data Analysis: Determine the retention time for each conjugate and use the standard curve to estimate its hydrodynamic radius.

  • Comparison: Compare the calculated hydrodynamic radii for the conjugates with different PEG chain lengths to quantify the impact of the PEG spacer on the overall size of the molecule.

Visualizing the Process and Principles

To further clarify the concepts discussed, the following diagrams illustrate the reaction chemistry, experimental workflow, and the interplay of factors to consider when selecting a Bis-PEG-NHS ester.

G Reaction of Bis-PEG-NHS Ester with Primary Amines cluster_reactants Reactants cluster_product Product Bis-PEG-NHS Bis-PEG-NHS Ester NHS-O-CO-(CH2)2-CO-O-(CH2CH2O)n-CO-(CH2)2-CO-O-NHS Conjugate Crosslinked Protein Protein-NH-CO-(CH2)2-CO-O-(CH2CH2O)n-CO-(CH2)2-CO-NH-Protein Bis-PEG-NHS->Conjugate + Protein Protein Protein with Lysine H2N-Lysine Protein->Conjugate NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct - NHS

Figure 1: Amine-reactive crosslinking chemistry.

G Experimental Workflow for Comparing PEG Chain Lengths cluster_analysis Analysis Start Select Bis-PEGn-NHS Esters (n = 2, 4, 8, 12) Conjugation Protein Conjugation (Protocol 1) Start->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization Purification->Characterization SDS_PAGE SDS-PAGE (Crosslinking Efficiency) Characterization->SDS_PAGE SEC SEC Analysis (Hydrodynamic Radius) Characterization->SEC Activity_Assay Biological Activity Assay Characterization->Activity_Assay PK_Study Pharmacokinetic Study Characterization->PK_Study

Figure 2: Comparative experimental workflow.

G Influence of PEG Chain Length on Bioconjugate Properties cluster_properties Physicochemical Properties cluster_biological Biological Properties PEG_Length PEG Chain Length Hydro_Radius Hydrodynamic Radius PEG_Length->Hydro_Radius Increases Solubility Solubility PEG_Length->Solubility Increases Immunogenicity Immunogenicity PEG_Length->Immunogenicity Decreases Bioactivity Biological Activity PEG_Length->Bioactivity Decreases (Steric Hindrance) Half_Life Circulation Half-Life Hydro_Radius->Half_Life Increases

Figure 3: Interplay of PEG length and properties.

Conclusion

The choice of PEG chain length in Bis-PEG-NHS esters is a critical decision that requires careful consideration of the desired properties of the final bioconjugate. While longer PEG chains can significantly improve the pharmacokinetic profile and reduce immunogenicity, they may do so at the cost of reduced biological activity due to steric hindrance. Conversely, shorter PEG chains may better preserve biological function but offer more modest improvements in circulation half-life. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision, but empirical testing with your specific molecule of interest is always recommended to achieve the optimal balance of properties for your application.

References

Alternatives to Bis-PEG3-NHS Ester for Antibody-Drug Conjugate Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a linker is a critical design consideration in the development of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic index. While amine-reactive linkers like Bis-PEG3-NHS Ester offer a straightforward method for attaching payloads to antibodies via lysine residues, the resulting ADCs are often heterogeneous and may exhibit suboptimal in vivo performance. This guide provides a comparative analysis of key alternatives, focusing on their conjugation chemistry, stability, and impact on ADC performance, supported by experimental data and detailed protocols.

Overview of Alternative Linker Technologies

Modern ADC linker design has evolved to address the limitations of traditional lysine conjugation. The primary alternatives can be broadly categorized by their conjugation strategy and cleavage mechanism. These include site-specific conjugation methods that yield more homogeneous ADCs and advanced cleavable linkers that ensure targeted payload release.

Key alternatives to NHS-Ester-based linkers include:

  • Thiol-Reactive Linkers (Maleimide-based): These linkers react with cysteine residues, which can be engineered into the antibody backbone at specific sites to control the drug-to-antibody ratio (DAR).

  • Click Chemistry Linkers (e.g., DBCO): Bioorthogonal click chemistry allows for highly specific and efficient conjugation of payloads to antibodies that have been modified to contain a compatible functional group (e.g., an azide).

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell, such as low pH (hydrazones) or lysosomal enzymes (dipeptides).

  • Non-Cleavable Linkers: These linkers remain intact after internalization, and payload release relies on the complete degradation of the antibody backbone within the lysosome.

The choice of linker significantly impacts the therapeutic window of an ADC. A stable linker is crucial to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.

Logical Relationship of ADC Components

cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Binds to Payload (Drug) Payload (Drug) Linker->Payload (Drug) Carries

Caption: Core components of an Antibody-Drug Conjugate (ADC).

Comparative Performance Data

The performance of different linker technologies can be evaluated based on conjugation efficiency, plasma stability, and the in vitro and in vivo efficacy of the resulting ADC.

Table 1: Comparison of Linker Chemistries for ADC Conjugation
Linker TypeTarget ResidueAchievable DARHomogeneityPlasma StabilityKey Advantages
NHS Ester Lysine0-8HeterogeneousModerateSimple, readily available chemistry
Maleimide Cysteine2-4HomogeneousModerate to HighSite-specific conjugation, controlled DAR
DBCO (Click) Azide (non-natural)2-4HomogeneousHighHigh specificity, bioorthogonal
Hydrazone Aldehyde (engineered)2-4HomogeneouspH-dependentAcid-cleavable release in endosomes
Dipeptide Cysteine2-4HomogeneousHighEnzyme-cleavable release in lysosomes

DAR (Drug-to-Antibody Ratio)

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

This table summarizes the half-maximal inhibitory concentration (IC50) of Trastuzumab-based ADCs against a HER2-positive breast cancer cell line (SK-BR-3). A lower IC50 value indicates higher potency.

Linker TypePayloadIC50 (nM)Reference
Lysine-NHS EsterMMAE~1.5Hypothetical Data
Cysteine-MaleimideMMAE~0.5
Cysteine-Dipeptide (vc)MMAE~0.3
Azide-DBCOMMAE~0.4

Data is representative and compiled from various sources for comparative purposes.

Experimental Protocols

This section provides a generalized methodology for the conjugation of a cytotoxic payload to an antibody using a maleimide-based linker, a common site-specific alternative to NHS esters.

Protocol: Cysteine-Based Conjugation via Maleimide Linker

Objective: To conjugate a maleimide-functionalized drug to a monoclonal antibody with engineered cysteine residues.

Materials:

  • Thiolated monoclonal antibody (e.g., Trastuzumab mutant) in PBS buffer, pH 7.2.

  • Maleimide-activated payload (e.g., MC-MMAF).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC).

Procedure:

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced to expose free cysteine residues.

    • Incubate the antibody (5 mg/mL) with a 2.5-fold molar excess of TCEP for 2 hours at 37°C.

  • Payload Conjugation: The maleimide-activated payload is added to the reduced antibody.

    • Add the payload dissolved in DMSO to the antibody solution at a 5-fold molar excess relative to the antibody.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: The reaction is stopped by adding a quenching reagent that caps any unreacted maleimide groups.

    • Add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.

  • Purification: The resulting ADC is purified from unconjugated payload and other reagents.

    • Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4.

  • Characterization: The purified ADC is analyzed to determine the DAR and aggregation levels, typically using Hydrophobic Interaction Chromatography (HIC) and SEC.

Experimental Workflow for ADC Synthesis and Characterization

Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Reduction 2. Partial Reduction (e.g., TCEP) Antibody_Prep->Reduction Conjugation 3. Payload Conjugation (Linker Chemistry) Reduction->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (HIC, SEC, Mass Spec) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: A typical workflow for the synthesis and analysis of an ADC.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The linker's cleavage mechanism dictates how and where the cytotoxic payload is released from the antibody. This is a critical factor for ADC efficacy and safety.

Signaling Pathway for ADC Internalization and Payload Release

cluster_cell Target Cancer Cell cluster_cleavable Cleavable Linker Path cluster_non_cleavable Non-Cleavable Linker Path Receptor Antigen Receptor Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Hydrazone Hydrazone Linker (Acid-Cleavable) Endosome->Hydrazone Low pH Cleavage Dipeptide Dipeptide Linker (Enzyme-Cleavable) Lysosome->Dipeptide Cathepsin B Cleavage Degradation Antibody Degradation Lysosome->Degradation Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus 4. Drug Action (e.g., DNA Damage) ADC ADC in Circulation ADC->Receptor 1. Binding Hydrazone->Cytosol Payload Release Dipeptide->Cytosol Degradation->Cytosol Payload-Linker-AA Release

Caption: Intracellular pathways for payload release from ADCs.

Cleavable Linkers:

  • Acid-Labile Hydrazone Linkers: These linkers are designed to hydrolyze in the acidic environment of the endosomes (pH 5.0-6.5), releasing the payload before lysosomal degradation.

  • Protease-Cleavable Dipeptide Linkers: The most common example is the valine-citrulline (vc) linker, which is cleaved by lysosomal proteases like Cathepsin B that are highly active within cancer cells but have low activity in systemic circulation. This ensures that the payload is released primarily within the target cell's lysosome.

Non-Cleavable Linkers:

  • These linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific chemical trigger for cleavage. Payload release is dependent on the complete proteolytic degradation of the antibody in the lysosome. This process releases the payload still attached to the linker and the amino acid residue it was conjugated to. Non-cleavable linkers often exhibit greater plasma stability, which can lead to a better safety profile.

A Head-to-Head Comparison: Bis-PEG3-NHS Ester Versus Traditional Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking agent is a critical decision that can significantly impact the performance and therapeutic efficacy of the final product. This guide provides an objective comparison of Bis-PEG3-NHS Ester, a hydrophilic, polyethylene glycol (PEG)-containing crosslinker, with traditional non-PEGylated amine-reactive crosslinkers such as Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a three-unit PEG spacer.[1][2] This structure allows for the covalent bonding of primary amines on proteins and other biomolecules, forming stable amide bonds.[3] The key differentiator of this compound lies in its hydrophilic PEG spacer, which imparts distinct advantages over its aliphatic counterparts in terms of solubility, aggregation resistance, and immunogenicity.[4][5]

Performance Comparison: Key Experimental Data

To provide a clear comparison, the following tables summarize the key performance characteristics of this compound against common non-PEGylated alternatives.

FeatureThis compoundDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Molecular Weight 444.39 g/mol 368.35 g/mol 572.43 g/mol
Spacer Arm Length ~14.7 Å (estimated)11.4 Å11.4 Å
Solubility Soluble in aqueous media and organic solvents (e.g., DMSO)Insoluble in water; requires organic solvents (e.g., DMSO, DMF)Water-soluble
Membrane Permeability Non-permeable (hydrophilic)PermeableNon-permeable (charged)
Reactive Groups NHS EsterNHS EsterSulfo-NHS Ester
Reactivity Primary amines (pH 7-9)Primary amines (pH 7-9)Primary amines (pH 7-9)

Table 1: Physicochemical Properties of Amine-Reactive Crosslinkers

Performance MetricThis compound (Expected)Non-PEGylated Crosslinkers (DSS/BS3)Supporting Rationale
Crosslinking Efficiency HighHighNHS esters exhibit rapid and efficient reactivity with primary amines.
Reduction of Aggregation SignificantMinimalThe hydrophilic PEG spacer can prevent protein precipitation by rendering aggregates soluble.
Immunogenicity of Conjugate ReducedHigherThe PEG linker can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response. However, the impact of PEGylation on immunogenicity can be protein-specific and should be evaluated on a case-by-case basis.
Stability of Conjugate High (Amide Bond)High (Amide Bond)NHS esters form stable amide bonds with primary amines.
Hydrolysis Rate Susceptible to hydrolysis in aqueous solutions, rate increases with pH.Susceptible to hydrolysis in aqueous solutions, rate increases with pH.The NHS ester moiety is prone to hydrolysis, which is a competing reaction to aminolysis.

Table 2: Comparative Performance Characteristics

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols serve as a foundation for researchers to conduct their own comparative studies.

Protocol 1: Comparison of Protein Crosslinking Efficiency using SDS-PAGE and Densitometry

This protocol allows for the quantitative comparison of the efficiency of different crosslinkers in forming higher molecular weight species.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • DSS or BS3.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE gels, running buffer, and staining solution (e.g., Coomassie Blue).

  • Gel imaging system and densitometry software (e.g., ImageJ).

Procedure:

  • Crosslinker Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and BS3 in Reaction Buffer. Prepare a 10 mM stock solution of DSS in anhydrous DMSO.

  • Reaction Setup: In separate microcentrifuge tubes, add the protein solution. Add the crosslinker stock solution to achieve a final molar excess of 20:1 (crosslinker:protein). For the DSS reaction, ensure the final DMSO concentration does not exceed 10%. Include a negative control with no crosslinker.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis: Prepare samples for SDS-PAGE by adding loading buffer. Load equal amounts of protein per lane. Run the gel according to standard procedures.

  • Staining and Densitometry: Stain the gel with Coomassie Blue and destain. Acquire a digital image of the gel. Using densitometry software, quantify the intensity of the monomeric protein band and any higher molecular weight bands corresponding to crosslinked species.

  • Calculation of Efficiency: The crosslinking efficiency can be calculated as the percentage of the total protein that has shifted to higher molecular weight forms.

dot

Caption: Workflow for comparing crosslinking efficiency.

Protocol 2: Assessment of Protein Aggregation

This protocol evaluates the effect of crosslinkers on protein solubility and aggregation.

Materials:

  • Protein prone to aggregation or a concentrated protein solution.

  • Crosslinkers as described in Protocol 1.

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Dynamic Light Scattering (DLS) instrument (optional).

Procedure:

  • Crosslinking: Perform the crosslinking reaction as described in Protocol 1.

  • Turbidity Measurement: Immediately after the reaction and at various time points, measure the absorbance of the reaction mixtures at 340 nm. An increase in absorbance indicates the formation of insoluble aggregates.

  • Dynamic Light Scattering (Optional): For a more detailed analysis of soluble aggregates, analyze the samples using DLS to determine the size distribution of particles in the solution.

  • Data Analysis: Plot the absorbance at 340 nm over time for each crosslinker to compare the kinetics of aggregation. For DLS data, compare the particle size distributions.

dot

G cluster_workflow Aggregation Assessment Workflow start Crosslinking Reaction (as in Protocol 1) turbidity Turbidity Measurement (Absorbance at 340 nm) start->turbidity dls Dynamic Light Scattering (DLS) (Optional) start->dls analysis Data Analysis (Compare Aggregation) turbidity->analysis dls->analysis

Caption: Workflow for assessing protein aggregation.

Protocol 3: Evaluation of Immunogenicity using ELISA

This protocol provides a framework for comparing the immunogenic potential of protein conjugates.

Materials:

  • Protein conjugates prepared with this compound and a non-PEGylated crosslinker.

  • Unconjugated protein (control).

  • Animal model (e.g., mice).

  • ELISA plates.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking Buffer (e.g., PBS with 1% BSA).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Serum samples from immunized animals.

  • HRP-conjugated secondary antibody against the host species IgG.

  • TMB substrate.

  • Stop Solution (e.g., 2 M H2SO4).

  • Plate reader.

Procedure:

  • Immunization: Immunize groups of animals with the unconjugated protein and the different protein conjugates according to an established protocol. Collect serum samples at different time points.

  • ELISA Plate Coating: Coat ELISA plates with the unconjugated protein (1-10 µg/mL in Coating Buffer) overnight at 4°C.

  • Blocking: Wash the plates and block with Blocking Buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates and add serially diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add TMB substrate. After color development, add Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Compare the antibody titers between the different groups to assess the relative immunogenicity of the conjugates.

dot

G cluster_elisa_workflow Immunogenicity ELISA Workflow immunization Immunization of Animal Model with Conjugates serum_collection Serum Collection immunization->serum_collection sample_incubation Serum Sample Incubation serum_collection->sample_incubation plate_coating Plate Coating (Unconjugated Protein) blocking Blocking plate_coating->blocking blocking->sample_incubation secondary_ab Secondary Antibody Incubation (HRP-conjugated) sample_incubation->secondary_ab detection Detection (TMB Substrate) secondary_ab->detection analysis Data Analysis (Compare Antibody Titers) detection->analysis

Caption: Workflow for immunogenicity assessment via ELISA.

Conclusion

This compound offers distinct advantages over traditional non-PEGylated amine-reactive crosslinkers, primarily due to its hydrophilic PEG spacer. These benefits include improved solubility of the resulting conjugate and a reduced propensity for aggregation. Furthermore, the PEG moiety has the potential to decrease the immunogenicity of the conjugated protein, a critical consideration for in vivo applications. While the core reactivity of the NHS ester remains a constant, the choice of the spacer arm—hydrophilic and flexible PEG versus a simple aliphatic chain—can have profound effects on the overall performance of the bioconjugate. Researchers and drug developers should carefully consider these factors and utilize the provided experimental frameworks to select the optimal crosslinker for their specific application, thereby enhancing the stability, safety, and efficacy of their bioconjugates.

References

Characterizing Bis-PEG3-NHS Ester Conjugates: A Mass Spectrometry-Focused Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the efficacy, safety, and consistency of novel therapeutics and research tools. The Bis-PEG3-NHS Ester has emerged as a valuable homobifunctional crosslinker, enabling the conjugation of various molecules to proteins and other amine-containing targets. Its discrete three-unit polyethylene glycol (PEG) chain offers improved solubility and reduced aggregation of the resulting conjugate. Mass spectrometry stands as the cornerstone analytical technique for the in-depth structural elucidation of these conjugates. This guide provides a comparative overview of mass spectrometry-based methods for characterizing this compound conjugates, supported by experimental protocols and data interpretation strategies.

The Role of Mass Spectrometry in Conjugate Analysis

Mass spectrometry (MS) is an indispensable tool for characterizing PEGylated proteins and other bioconjugates. It provides crucial information on the molecular weight, the degree of PEGylation (in the case of polydisperse PEGs), and the specific sites of conjugation. The use of a discrete PEG linker like this compound simplifies the analysis by eliminating the complexity arising from the polydispersity of traditional PEG polymers. However, the introduction of the crosslinker still necessitates rigorous analytical characterization to confirm successful conjugation, determine the extent of modification, and ensure the homogeneity of the final product.

Key Mass Spectrometry Techniques for Characterization

The two most prevalent mass spectrometry techniques for analyzing this compound conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

TechniquePrincipleAdvantagesDisadvantages
Electrospray Ionization (ESI-MS) A high voltage is applied to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, ions are released and directed into the mass analyzer.- Readily coupled with liquid chromatography (LC) for online separation of complex mixtures (LC-MS). - Offers high resolution and mass accuracy, particularly with Orbitrap and Time-of-Flight (TOF) analyzers. - Enables tandem MS (MS/MS) for detailed structural analysis, including sequencing and identification of conjugation sites.- Can produce complex spectra with multiple charge states, although this is less of an issue with smaller conjugates and can be mitigated with charge-reducing agents.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) The analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte, which is then accelerated into a time-of-flight (TOF) mass analyzer.- High tolerance to salts and buffers in the sample. - Primarily produces singly charged ions, leading to simpler spectra. - Rapid analysis, making it suitable for high-throughput screening.- Generally provides lower resolution and mass accuracy compared to high-end ESI-MS instruments. - Coupling with LC is more complex than with ESI.

Experimental Workflow for Mass Spectrometry Analysis

A systematic approach is essential for the successful characterization of this compound conjugates. The general workflow involves conjugation, sample preparation, mass spectrometry analysis, and data interpretation.

Experimental Workflow for MS Analysis of this compound Conjugates cluster_0 Conjugation & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Characterization Protein Protein/Peptide with Primary Amines Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification SamplePrep Sample Preparation (e.g., Desalting, Digestion) Purification->SamplePrep LC_MS LC-ESI-MS/MS SamplePrep->LC_MS MALDI_TOF MALDI-TOF MS SamplePrep->MALDI_TOF IntactMass Intact Mass Analysis (Confirmation of Conjugation) LC_MS->IntactMass PeptideMapping Peptide Mapping (Site of Conjugation) LC_MS->PeptideMapping Fragmentation Fragmentation Analysis (Structural Details) LC_MS->Fragmentation MALDI_TOF->IntactMass DAR Determination of Degree of Labeling IntactMass->DAR PeptideMapping->DAR

Workflow for this compound Conjugate Analysis

Detailed Experimental Protocols

Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating a protein with this compound. Optimal reaction conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

LC-ESI-MS Analysis of Intact Conjugate

This protocol is for the analysis of the intact conjugated protein to confirm successful conjugation and determine the degree of labeling.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source

LC Parameters:

  • Column: Reversed-phase column suitable for protein separations (e.g., C4 or C8, 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C.

MS Parameters:

  • Ionization Mode: Positive ESI.

  • Mass Range: A wide m/z range to encompass the expected charge states of the protein and its conjugates (e.g., m/z 800-4000).

  • Data Acquisition: Acquire data in intact protein mode.

  • Data Analysis: Deconvolute the raw spectrum to obtain the zero-charge mass spectrum. The mass of the this compound linker (minus the two NHS groups upon reaction) is approximately 216.2 Da. The expected mass of the conjugate will be the mass of the protein plus multiples of 216.2 Da, depending on the number of attached linkers.

Peptide Mapping by LC-MS/MS to Identify Conjugation Sites

This protocol is used to identify the specific amino acid residues (lysines) that have been modified by the this compound.

Procedure:

  • Protein Digestion:

    • Denature the purified conjugate in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and digest the protein with a protease (e.g., trypsin) overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase column suitable for peptide separations (e.g., C18, 2.1 mm x 150 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2% to 40% B over 60-90 minutes).

    • Flow Rate: 0.2-0.3 mL/min.

    • MS/MS Acquisition: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use a proteomics software package (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence.

    • Define a variable modification corresponding to the mass of the reacted this compound linker (216.2 Da) on lysine residues.

    • The software will identify the peptides that have been modified and pinpoint the specific lysine residue(s) bearing the linker.

Fragmentation Analysis of this compound Cross-linked Peptides

In a cross-linking experiment where the this compound links two different peptides, the resulting MS/MS spectrum will be a composite of fragment ions from both peptide chains. The fragmentation pattern can be complex, but characteristic ions can aid in identification.

Fragmentation of a this compound Cross-linked Peptide cluster_0 Precursor Ion cluster_1 MS/MS Fragmentation cluster_2 Fragment Ions Precursor [PeptideA - Linker - PeptideB + nH]n+ Fragmentation CID / HCD Precursor->Fragmentation PeptideA_frags b and y ions from Peptide A Fragmentation->PeptideA_frags PeptideB_frags b and y ions from Peptide B Fragmentation->PeptideB_frags Linker_frags Characteristic Linker Fragments (e.g., cleavage of PEG chain) Fragmentation->Linker_frags Crosslinked_frags Fragments containing portions of both peptides and the linker Fragmentation->Crosslinked_frags

Expected Fragmentation of a Cross-linked Peptide

During CID or HCD, fragmentation will occur along the peptide backbones of both cross-linked peptides, generating b- and y-type ions. Additionally, fragmentation within the PEG linker itself can occur, leading to characteristic neutral losses of ethylene glycol units (44 Da). The presence of fragment ions from both peptide sequences in a single MS/MS spectrum is strong evidence of a cross-link.

Comparison with Alternative Analytical Techniques

While mass spectrometry is the primary tool for detailed characterization, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can quantify the degree of substitution.- Non-destructive. - Provides unambiguous structural confirmation.- Lower sensitivity compared to MS. - Can be complex for large molecules.
Size-Exclusion Chromatography (SEC) Assesses the hydrodynamic size of the conjugate and can detect aggregation.- Relatively simple and robust. - Good for monitoring stability and aggregation.- Does not provide direct mass information.
UV-Vis Spectroscopy Can be used to estimate the degree of labeling if the conjugated molecule has a distinct chromophore.- Simple and widely available.- Indirect measurement. - Requires a chromophore on the attached molecule.

Conclusion

High-resolution mass spectrometry, particularly LC-ESI-MS and MS/MS, offers a powerful and comprehensive approach for the characterization of this compound conjugates. The choice of a specific MS technique will depend on the analytical question at hand, with MALDI-TOF MS providing rapid molecular weight information and ESI-based methods delivering in-depth structural details. By employing a systematic workflow that includes intact mass analysis and peptide mapping, researchers can confidently confirm the identity, purity, and site of modification of their conjugates, which is essential for advancing their research and development goals. Complementary techniques such as NMR and SEC can further enhance the comprehensive characterization of these important bioconjugates.

A Comparative Guide to Sulfo-NHS and NHS Esters for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of cell surface proteins is a cornerstone technique in biological research and drug development, enabling the study of protein localization, trafficking, and interactions. N-hydroxysuccinimide (NHS) esters are widely used reagents for this purpose, reacting efficiently with primary amines on proteins to form stable amide bonds. This guide provides an objective comparison of two principal classes of NHS esters: the traditional, water-insoluble NHS esters and their water-soluble counterparts, Sulfo-NHS esters, with a focus on their application in labeling proteins on the surface of living cells.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide esters are amine-reactive reagents that facilitate the covalent conjugation of labels, such as fluorophores or biotin, to proteins.[1] The reaction mechanism involves the nucleophilic attack of a primary amine, present on the N-terminus of proteins and the side chain of lysine residues, on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of an N-hydroxysuccinimide leaving group.[1] The efficiency of this labeling reaction is pH-dependent, with an optimal range of pH 7 to 9.[1] A critical competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[1]

The primary distinction between standard NHS esters and Sulfo-NHS esters lies in the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring of the latter.[2] This modification imparts distinct physicochemical properties that are critical for their application in labeling live cells.

Key Differences and Performance Comparison

The choice between Sulfo-NHS and NHS esters for cell surface protein labeling hinges on their differential solubility and membrane permeability.

FeatureSulfo-NHS EstersNHS Esters
Water Solubility HighLow to Insoluble
Membrane Permeability ImpermeablePermeable
Requirement for Organic Solvents No (can be dissolved directly in aqueous buffers)Yes (typically dissolved in DMSO or DMF)
Primary Application Cell surface protein labelingIntracellular and general protein labeling
Potential for Intracellular Labeling Minimal to noneHigh
Cell Viability Generally higher due to aqueous reaction conditionsCan be compromised by organic solvents
Reaction Environment Aqueous buffers (e.g., PBS) at pH 7.2-8.5Requires addition of organic solvent to aqueous buffer
Hydrolysis Half-life (pH 7, 0°C) Similar to NHS esters, but aqueous environment can influence rate4-5 hours

Sulfo-NHS esters are characterized by their high water solubility and inability to cross the cell membrane. The negatively charged sulfonate group prevents passive diffusion across the lipid bilayer, making them the ideal choice for specifically targeting and labeling proteins on the outer surface of intact cells. This property is crucial for experiments aiming to distinguish between extracellular and intracellular protein populations.

NHS esters , lacking the sulfonate group, are generally hydrophobic and water-insoluble. Consequently, they must be dissolved in an organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction buffer. This hydrophobicity also allows them to readily permeate the cell membrane, leading to the labeling of both cell surface and intracellular proteins. While this can be advantageous for labeling the entire proteome, it is a significant drawback when the objective is to exclusively study cell surface proteins. The introduction of organic solvents can also pose a risk to cell viability.

Experimental Protocols

Detailed methodologies for cell surface protein labeling are crucial for reproducible results. Below are generalized protocols for using Sulfo-NHS and NHS esters.

Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS Esters

This protocol is adapted for labeling adherent or suspension cells with a water-soluble Sulfo-NHS ester.

Materials:

  • Cells of interest (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free

  • Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Quenching buffer (e.g., 100 mM glycine or Tris in PBS)

  • Ice

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

    • For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1-25 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Prepare the Sulfo-NHS ester solution immediately before use by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).

    • Add the Sulfo-NHS ester solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature. Incubation at 4°C is often preferred to minimize internalization of the label.

  • Quenching:

    • To stop the labeling reaction, add the quenching buffer to the cells and incubate for 5-15 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or cell lysis for protein extraction and analysis.

Protocol 2: Protein Labeling with NHS Esters (General)

This protocol outlines the general procedure for labeling proteins, which can be adapted for cell labeling where membrane permeability is desired or for in vitro protein conjugation.

Materials:

  • Protein solution or cells in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 7.2-8.5

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NHS ester by dissolving it in anhydrous DMSO or DMF. This stock solution can often be stored at -20°C.

  • Labeling Reaction:

    • Add the NHS ester stock solution to the protein solution or cell suspension. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid damaging the cells or denaturing the protein.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching buffer to terminate the reaction.

  • Purification:

    • For labeled proteins, remove excess, unreacted label by dialysis or size-exclusion chromatography. For labeled cells, wash as described in the Sulfo-NHS protocol.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Chemical structures of NHS and Sulfo-NHS esters.

Protein Protein with Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHSEster NHS or Sulfo-NHS Ester NHSEster->Intermediate LabeledProtein Labeled Protein with Stable Amide Bond Intermediate->LabeledProtein Collapse of Intermediate LeavingGroup NHS or Sulfo-NHS Leaving Group Intermediate->LeavingGroup

Caption: Reaction mechanism of NHS/Sulfo-NHS esters with a primary amine.

start Start: Prepare Cells wash1 Wash Cells with Amine-Free Buffer start->wash1 prepare_reagent Prepare Labeling Reagent (NHS in DMSO/DMF, Sulfo-NHS in Buffer) wash1->prepare_reagent labeling Incubate Cells with Labeling Reagent prepare_reagent->labeling quench Quench Reaction with Glycine or Tris labeling->quench wash2 Wash Cells to Remove Excess Reagent quench->wash2 analysis Downstream Analysis wash2->analysis

Caption: General experimental workflow for cell surface protein labeling.

Conclusion

The choice between Sulfo-NHS and NHS esters for cell surface protein labeling is dictated by the experimental objective. For the specific and exclusive labeling of proteins on the outer leaflet of the plasma membrane of living cells, the water-soluble and membrane-impermeable Sulfo-NHS esters are the superior choice. They allow for targeted labeling in a physiologically compatible aqueous environment, minimizing the risk of intracellular labeling and cytotoxicity associated with organic solvents. In contrast, traditional NHS esters are more suited for applications where labeling of the entire cellular proteome is desired or for in vitro conjugation of purified proteins where membrane permeability is not a concern. By understanding the fundamental chemical differences and following optimized protocols, researchers can effectively utilize these powerful reagents to advance their studies in cell biology and drug discovery.

References

Navigating the In Vivo Landscape: A Comparative Guide to PEG Crosslinker Efficacy by Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) crosslinker is a critical determinant of a therapeutic agent's in vivo performance. The length of the PEG chain is a paramount design feature, profoundly influencing a drug's pharmacokinetic profile, biodistribution, and ultimately, its therapeutic efficacy and safety. This guide provides an objective comparison of different length PEG crosslinkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

The central role of a PEG linker is to improve a drug's properties, such as solubility and stability.[1][2] In the complex in vivo environment, the hydrophilic and flexible nature of the PEG chain creates a "hydrophilic shield" around the conjugated molecule. This shield sterically hinders interactions with proteins and cells, thereby reducing immunogenicity and preventing rapid clearance from the body.[3] Longer PEG chains generally provide a more effective shield, leading to extended circulation half-life.[3][4] However, the relationship is not always linear, and an optimal length often needs to be empirically determined for each specific application.

Data Presentation: In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing key in vivo performance metrics of molecules conjugated with different length PEG linkers.

Table 1: Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart, which is beneficial for high-contrast imaging applications.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Folate-Linked Liposomes (Doxorubicin-loaded)2 kDa, 5 kDa, 10 kDaThe level of tumor accumulation in vivo significantly increased with the length of the PEG-linker.
Poly l-lysine dendrimersVariousPlasma half-lives were markedly dependent on the total molecular weight of the PEGylated dendrimer.
Antibody-Drug Conjugate (non-binding IgG)PEG4, PEG8, PEG12Exposure increased with prolonged PEG length, reaching a plateau at PEG8.
Table 2: In Vivo Efficacy
Molecule TypePEG Linker LengthKey Efficacy Finding
Affibody-Drug Conjugate (NCI-N87 tumor model)10 kDaShowed the most ideal tumor therapeutic ability at the same dosages compared to no PEG or 4 kDa PEG, despite reduced in vitro cytotoxicity, due to a significantly prolonged half-life.
Folate-Linked Liposomes (Doxorubicin-loaded)10 kDaTumor size was reduced by >40% compared to the 2 kDa or 5 kDa PEG-linker treated groups.
Antibody-Drug Conjugate (CD22 targeting)Dimethyl-containing linkerDisplayed a higher release rate of the payload (MMAE) in a mouse model.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key in vivo experiments.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated compound.

  • Animal Model: Typically, Sprague Dawley rats or mice are used.

  • Administration: The PEGylated compound is administered intravenously (IV) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h) from the tail vein or another appropriate site.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Quantification: The concentration of the compound in the plasma is quantified using a validated analytical method, such as ELISA, LC-MS/MS, or by measuring radioactivity if a radiolabeled compound is used.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC) are calculated using appropriate software (e.g., WinNonlin).

Biodistribution Study

Objective: To determine the tissue and organ distribution of a PEGylated compound over time.

  • Animal Model: Tumor-xenograft models in mice (e.g., ICR mice) are commonly used for cancer therapeutics.

  • Compound Labeling: The compound is often labeled with a radioactive isotope (e.g., ³H, ¹²⁵I) or a fluorescent dye for easy detection.

  • Administration: The labeled compound is administered to the animals, typically via IV injection.

  • Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, tumor) are harvested.

  • Quantification: The amount of the compound in each organ is quantified by measuring radioactivity (e.g., in a gamma counter) or fluorescence. The results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Imaging (Optional): Techniques like PET or SPECT imaging can be used for non-invasive, real-time visualization of the compound's distribution in live animals.

In Vivo Efficacy (Antitumor) Study

Objective: To evaluate the therapeutic efficacy of a PEGylated drug conjugate in a relevant disease model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumor xenografts are frequently used.

  • Tumor Inoculation: Mice are inoculated with a specific cancer cell line.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into different treatment groups:

    • Vehicle control (e.g., saline)

    • Non-PEGylated drug

    • PEGylated drug with different PEG linker lengths

    • Free drug

  • Dosing Regimen: The compounds are administered according to a specific schedule (e.g., once or twice weekly for several weeks).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²)/2.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.

Visualizing the Impact and Workflow

Diagrams can help conceptualize the influence of PEG linker length and the experimental process for its evaluation.

PEG_Linker_Effect cluster_short Short PEG Linker cluster_long Long PEG Linker cluster_vivo In Vivo Environment ShortPEG Short PEG Linker + Limited Shielding + Potential for Faster Clearance + Lower Steric Hindrance for Binding BioEnv Proteins, Enzymes, Cells ShortPEG->BioEnv Increased Interaction Target Target Site (e.g., Tumor) ShortPEG->Target Delivery & Binding Clearance Renal/Hepatic Clearance ShortPEG->Clearance Higher Rate LongPEG Long PEG Linker + Enhanced Shielding + Slower Clearance + Higher Steric Hindrance for Binding LongPEG->BioEnv Reduced Interaction LongPEG->Target Delivery & Binding LongPEG->Clearance Lower Rate Drug Drug Molecule Drug->ShortPEG Conjugation Drug->LongPEG Conjugation BioEnv->Clearance Leads to

Caption: Impact of PEG linker length on in vivo drug fate.

Efficacy_Workflow start Start: Hypothesis PEG linker length affects efficacy synthesis Synthesize Drug Conjugates (e.g., Drug-PEG(short)-Ab, Drug-PEG(long)-Ab) start->synthesis characterization In Vitro Characterization (Binding, Cytotoxicity) synthesis->characterization animal_model Establish Animal Model (e.g., Tumor Xenograft) characterization->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization treatment Administer Conjugates (Defined Dose & Schedule) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Statistics) endpoint->analysis conclusion Conclusion: Optimal PEG linker length determined analysis->conclusion

Caption: Experimental workflow for in vivo efficacy comparison.

References

A Comparative Guide to Bis-PEG3-NHS Ester and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate cross-linking agent is a critical determinant of experimental success. This guide provides a detailed comparison of Bis-PEG3-NHS Ester (CAS Number: 1314378-16-9), a popular polyethylene glycol (PEG)-containing crosslinker, with its common alternatives. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research applications.

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a three-unit PEG spacer. These NHS esters readily react with primary amines (-NH2) on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, to form stable amide bonds. The inclusion of the hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.

Comparison with Alternative Crosslinkers

The performance of this compound can be benchmarked against other amine-reactive homobifunctional crosslinkers. Key alternatives include other Bis-NHS-(PEG)n reagents with varying PEG chain lengths, as well as classic non-PEGylated crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

Key Performance Characteristics

The choice of crosslinker can significantly impact the properties of the resulting bioconjugate. The following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
CAS Number 1314378-16-968528-80-382436-77-9
Molecular Weight 444.39 g/mol 368.35 g/mol 572.43 g/mol
Spacer Arm Length 18.4 Å11.4 Å11.4 Å
Solubility Soluble in organic solvents (DMSO, DMF), then aqueous bufferWater-insoluble (requires organic solvent)Water-soluble
Cell Permeability Membrane permeableMembrane permeableMembrane impermeant
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Reaction pH 7.0 - 9.07.0 - 9.07.0 - 9.0
Reaction Time 30 - 60 minutes at room temperature30 - 60 minutes at room temperature30 - 60 minutes at room temperature
Typical Molar Excess 10- to 50-fold over protein10- to 50-fold over protein10- to 50-fold over protein
Expected Yield Dependent on conditions, typically 4-6 linkers per antibody with 20-fold molar excessDependent on conditionsDependent on conditions

Experimental Protocols

The following are detailed methodologies for key experiments involving amine-reactive NHS ester crosslinkers.

General Protocol for Protein-Protein Crosslinking

This protocol can be adapted for this compound, DSS, or BS3.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Crosslinker (this compound, DSS, or BS3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for water-insoluble crosslinkers

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the crosslinker. For water-insoluble crosslinkers like DSS and this compound, dissolve in anhydrous DMSO or DMF. For water-soluble BS3, dissolve in the reaction buffer.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. Ensure the final concentration of organic solvent is less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted crosslinker and by-products using a desalting column or by dialysis against an appropriate buffer.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general workflow for creating an ADC using a heterobifunctional linker containing an NHS ester.

Materials:

  • Monoclonal antibody (mAb)

  • Heterobifunctional linker with an NHS ester and a second reactive group (e.g., Maleimide-PEGn-NHS Ester)

  • Cytotoxic drug with a compatible reactive group

  • Reducing agent (e.g., Dithiothreitol, DTT) for interchain disulfide bond reduction

  • Reaction buffers (e.g., PBS with EDTA)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary): To generate free thiol groups, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like DTT.

  • Linker-Drug Conjugation: In a separate reaction, conjugate the cytotoxic drug to the non-NHS ester end of the heterobifunctional linker.

  • Antibody-Linker Reaction: React the NHS ester of the linker (or linker-drug conjugate) with the primary amines (lysine residues) on the antibody.

  • Purification: Purify the ADC to remove unconjugated antibody, free drug, and linker.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow.

NHS_Ester_Reaction NHS Ester Reaction with a Primary Amine reagents {R-C(=O)-O-N(C=O)2 | NHS Ester} + {R'-NH2 | Primary Amine} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products {R-C(=O)-NH-R' | Stable Amide Bond} + {HO-N(C=O)2 | N-hydroxysuccinimide} intermediate->products Leaving Group Departure

Caption: Reaction of an NHS ester with a primary amine.

ADC_Workflow Antibody-Drug Conjugate Synthesis Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Conjugation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., DTT) conjugation_reaction Conjugation Reaction (Thiol-Maleimide ligation) reduced_mAb->conjugation_reaction linker Heterobifunctional Linker (e.g., Mal-PEG-NHS) linker_drug Linker-Drug Conjugate linker->linker_drug drug Cytotoxic Drug drug->linker_drug linker_drug->conjugation_reaction crude_adc Crude ADC conjugation_reaction->crude_adc purified_adc Purified ADC crude_adc->purified_adc Purification (e.g., SEC) characterization Characterization (DAR, Purity, Activity) purified_adc->characterization

Caption: Workflow for ADC synthesis.

Assessing the impact of PEGylation on protein immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug developers on the impact of Polyethylene Glycol (PEG) conjugation on the immunogenic potential of therapeutic proteins. This guide provides a comparative analysis of PEGylated versus non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual workflows to aid in the design and interpretation of immunogenicity studies.

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone in drug development, primarily to extend the circulating half-life of biologics. A significant and often desired consequence of PEGylation is the reduction of the protein's immunogenicity. By creating a hydrophilic shield around the protein, PEG can mask immunogenic epitopes, hindering their recognition by the immune system. However, the impact of PEGylation is not always straightforward, and in some instances, the PEG moiety itself can elicit an immune response. This guide provides a detailed comparison of the immunogenic profiles of PEGylated and non-PEGylated proteins, offering researchers the necessary tools to assess this critical aspect of drug development.

Comparative Immunogenicity: PEGylated vs. Non-PEGylated Proteins

Experimental evidence from clinical trials and preclinical studies consistently demonstrates that PEGylation can significantly reduce the immunogenicity of therapeutic proteins. This is often observed as a lower incidence of anti-drug antibodies (ADAs) and a reduced frequency of hypersensitivity reactions.

Therapeutic ProteinParameterNon-PEGylatedPEGylatedKey Findings
Asparaginase Incidence of Hypersensitivity Reactions30-40%5-10%PEG-asparaginase is associated with a significantly lower rate of clinical allergic reactions compared to the native enzyme.[1][2][3][4][5]
Anti-asparaginase Antibody FormationCommonReducedThe formation of antibodies that neutralize asparaginase activity is less frequent with the PEGylated form.
Granulocyte Colony-Stimulating Factor (G-CSF) Incidence of Anti-G-CSF AntibodiesLow but detectableSimilar to non-PEGylatedThe incidence of treatment-emergent ADAs is generally low for both forms and often directed against the PEG moiety in the PEGylated version.
Neutralizing AntibodiesRareNot detected in several studiesNeutralizing antibodies against G-CSF are a rare event for both formulations.

The Mechanism of Reduced Immunogenicity by PEGylation

PEGylation reduces the immunogenicity of proteins through several key mechanisms, primarily related to steric hindrance. The large, flexible PEG chains create a physical barrier that masks surface epitopes on the protein, preventing their recognition by B-cell receptors and subsequent internalization and processing by antigen-presenting cells (APCs). This, in turn, reduces the activation of T-cells and the production of ADAs.

cluster_0 Non-PEGylated Protein cluster_1 PEGylated Protein Protein Protein APC Antigen Presenting Cell (APC) Protein->APC Uptake & Processing T_Cell T-Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Drug Antibodies (ADAs) B_Cell->Antibodies Production PEG_Protein PEGylated Protein Blocked_APC APC PEG_Protein->Blocked_APC Steric Hindrance (Reduced Uptake) Reduced_T_Cell T-Cell Blocked_APC->Reduced_T_Cell Reduced_B_Cell B-Cell Reduced_T_Cell->Reduced_B_Cell Reduced_Antibodies Reduced ADAs Reduced_B_Cell->Reduced_Antibodies

Mechanism of Reduced Immunogenicity by PEGylation.

Experimental Protocols for Assessing Immunogenicity

A thorough assessment of immunogenicity is critical in the development of any therapeutic protein. For PEGylated products, this assessment must also consider the potential for an immune response against the PEG moiety itself. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection

This protocol describes a bridging ELISA for the detection of ADAs against a therapeutic protein.

Materials:

  • High-binding 96-well microtiter plates

  • Therapeutic protein (for coating)

  • Biotinylated therapeutic protein (for detection)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Sample Diluent (e.g., 1% BSA in PBS)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Patient/animal serum samples

  • Positive and negative control sera

Procedure:

  • Coating: Dilute the therapeutic protein to 1-5 µg/mL in PBS. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Dilute patient/animal sera and controls in Sample Diluent. Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of biotinylated therapeutic protein (at a pre-determined optimal concentration) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

A Coat plate with therapeutic protein B Wash A->B C Block non-specific binding sites B->C D Wash C->D E Add diluted serum samples and controls D->E F Wash E->F G Add biotinylated therapeutic protein F->G H Wash G->H I Add Streptavidin-HRP H->I J Wash I->J K Add TMB Substrate J->K L Add Stop Solution K->L M Read absorbance at 450 nm L->M

Workflow for an Anti-Drug Antibody (ADA) Bridging ELISA.
In Vivo Immunogenicity Assessment in Mice

This protocol outlines a general procedure for assessing the immunogenicity of a PEGylated protein compared to its non-PEGylated counterpart in a mouse model. The use of transgenic mice expressing the human form of the therapeutic protein can be valuable to mimic the human immune response more closely.

Materials:

  • Appropriate mouse strain (e.g., BALB/c or a transgenic model)

  • PEGylated therapeutic protein

  • Non-PEGylated therapeutic protein

  • Adjuvant (optional, e.g., Alum)

  • Sterile saline or PBS for injection

  • Syringes and needles for injection and blood collection

  • Microcentrifuge tubes for serum separation

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle control, Non-PEGylated protein, PEGylated protein). A typical group size is 5-10 mice.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Administer the first dose of the therapeutic protein (e.g., 10 µg) via a relevant route (e.g., subcutaneous or intraperitoneal injection). The protein may be formulated with an adjuvant to enhance the immune response.

    • Day 14 (Optional Bleed): Collect a blood sample via a suitable method (e.g., tail vein) to assess the primary immune response.

    • Day 21 (Booster Immunization): Administer a second dose of the therapeutic protein.

    • Day 35 (Terminal Bleed): Collect a terminal blood sample via cardiac puncture for final analysis of the antibody response.

  • Serum Preparation: Allow the collected blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -80°C until analysis.

  • Antibody Titer Determination: Analyze the serum samples for the presence and titer of anti-drug antibodies using an ELISA as described above.

cluster_0 Study Setup cluster_1 Immunization and Sampling cluster_2 Analysis A Animal Acclimatization B Group Allocation (Vehicle, Non-PEGylated, PEGylated) A->B C Day 0: Primary Immunization B->C D Day 14: Optional Blood Collection C->D E Day 21: Booster Immunization D->E F Day 35: Terminal Blood Collection E->F G Serum Preparation F->G H ADA Titer Determination (ELISA) G->H

Workflow for an In Vivo Immunogenicity Study in Mice.

Logical Relationships in Immunogenicity Assessment

The assessment of immunogenicity for a PEGylated protein is a multi-faceted process that involves considering various factors and their interplay. The following diagram illustrates the logical flow from the initial characteristics of the PEGylated protein to the final clinical implications of the immune response.

Protein_Char Protein Characteristics (Sequence, Glycosylation) Immunogenicity_Potential Immunogenicity Potential Protein_Char->Immunogenicity_Potential PEG_Char PEG Characteristics (Size, Structure, Linker) PEG_Char->Immunogenicity_Potential Patient_Factors Patient-Related Factors (Genetics, Disease State) Patient_Factors->Immunogenicity_Potential Admin_Factors Administration Factors (Dose, Route, Frequency) Admin_Factors->Immunogenicity_Potential ADA_Response Anti-Drug Antibody (ADA) Response Immunogenicity_Potential->ADA_Response Neutralizing_Ab Neutralizing Antibodies ADA_Response->Neutralizing_Ab Non_Neutralizing_Ab Non-Neutralizing Antibodies ADA_Response->Non_Neutralizing_Ab Anti_PEG_Ab Anti-PEG Antibodies ADA_Response->Anti_PEG_Ab Clinical_Impact Clinical Impact Neutralizing_Ab->Clinical_Impact Non_Neutralizing_Ab->Clinical_Impact Anti_PEG_Ab->Clinical_Impact Altered_PK Altered Pharmacokinetics Clinical_Impact->Altered_PK Reduced_Efficacy Reduced Efficacy Clinical_Impact->Reduced_Efficacy Adverse_Events Adverse Events (e.g., Hypersensitivity) Clinical_Impact->Adverse_Events

Factors Influencing the Immunogenicity of PEGylated Proteins.

References

Safety Operating Guide

Navigating the Safe Disposal of Bis-PEG3-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced fields of scientific research and drug development, the proper handling and disposal of chemical reagents like Bis-PEG3-NHS Ester is a cornerstone of laboratory safety, operational excellence, and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety standards and fostering a secure research environment.

This compound is a homobifunctional crosslinker utilized in bioconjugation, particularly for linking molecules to primary amines. While polyethylene glycol (PEG) compounds are generally characterized by low toxicity and biodegradability, the N-hydroxysuccinimide (NHS) ester component necessitates careful handling due to its reactivity and potential for causing irritation.[1][2] Adherence to the following procedures is crucial for minimizing risks and ensuring proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both its solid form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Quantitative Data for Disposal Considerations

While specific disposal limits for this compound are not extensively documented, the following table summarizes key chemical properties and recommended handling parameters to guide disposal decisions.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquid.To prevent the aerosolization and splashing of the compound.
Aqueous Solutions Discard promptly after use; do not store.The NHS ester moiety is susceptible to rapid hydrolysis in aqueous environments.
pH of Aqueous Waste Neutral (pH 6-8).To minimize the reactivity of the NHS ester and reduce the potential for corrosion of drainage systems if drain disposal of neutralized, non-hazardous components is permitted by local regulations.
Storage of Waste Segregated, clearly labeled, and sealed containers.To avert accidental mixing with incompatible chemicals and to ensure unambiguous identification of the waste.[3]

Experimental Protocol for the Disposal of this compound

The appropriate method for the disposal of this compound is contingent on its physical state (solid powder or solution) and must be in accordance with institutional and local environmental regulations. The following protocol outlines a general framework for its safe disposal.

Materials
  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Designated, chemically resistant waste container with a secure lid.

  • Waste labels.

  • Absorbent, non-reactive material (e.g., vermiculite, sand).

  • A suitable organic solvent (e.g., ethanol, acetone) for decontamination.

Procedure for Solid Waste
  • Collection: Carefully transfer the solid this compound waste into a designated, chemically resistant container with a secure lid.

  • Labeling: Clearly label the waste container with "this compound Waste" and include the date and quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

Procedure for Liquid Waste (Solutions)
  • Aqueous Solutions: Due to the rapid hydrolysis of the NHS ester, aqueous solutions should be prepared fresh and any unused portion should be discarded promptly. These solutions should be collected in a designated hazardous waste container. Do not dispose of them down the drain unless explicitly permitted by your institution's EHS office for neutralized and decontaminated materials.

  • Organic Solutions: Collect solutions of this compound in organic solvents in a designated, labeled, and sealed container for hazardous chemical waste.

  • Spill Management: In the event of a small spill, absorb the liquid with a non-reactive absorbent material. For larger spills, follow your institution's established spill response procedures.

  • Disposal: The collected liquid waste should be disposed of through your institution's hazardous waste management program.

Decontamination Procedures
  • Glassware: Rinse any glassware that has been in contact with this compound with a suitable organic solvent (such as ethanol or acetone) to remove any residual compound. The collected rinse solvent should be treated as hazardous waste. Following the initial rinse, the glassware can be washed with soap and water.

  • Work Surfaces: Decontaminate work surfaces by wiping them with a cloth dampened with 70% ethanol or another appropriate cleaning agent. Dispose of the cleaning materials as solid chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_decon start Identify this compound Waste assess_state Determine Physical State start->assess_state solid_waste Solid Waste Path assess_state->solid_waste Solid liquid_waste Liquid Waste Path assess_state->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_solid Store in Designated Area collect_solid->store_solid dispose_solid Dispose via EHS/Licensed Contractor store_solid->dispose_solid decontaminate Decontaminate Glassware & Surfaces dispose_solid->decontaminate collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid store_liquid Store in Designated Area collect_liquid->store_liquid dispose_liquid Dispose via EHS/Licensed Contractor store_liquid->dispose_liquid dispose_liquid->decontaminate collect_decon_waste Collect Decontamination Waste decontaminate->collect_decon_waste dispose_decon_waste Dispose as Hazardous Waste collect_decon_waste->dispose_decon_waste

References

Essential Safety and Operational Guide for Handling Bis-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bis-PEG3-NHS Ester. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

I. Chemical and Physical Properties

This compound is a hydrophilic, amine-reactive crosslinker commonly used in bioconjugation, particularly for antibody-drug conjugates (ADCs).[1][2][3] Its polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[2]

PropertyValue
Chemical Name bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate
CAS Number 1314378-16-9
Molecular Formula C18H24N2O11
Molecular Weight 444.39 g/mol
Appearance White to off-white solid or pale yellow/colorless oily matter
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, methylene chloride, acetonitrile, water, and methanol.[4]
Storage Conditions Store at -20°C in a dry, dark environment.
Toxicological Data (LD50) Data not available. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Ecological Information Data not available. PEG compounds, in general, may have environmental impacts.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound.

  • Eye and Face Protection: ANSI Z87.1 compliant safety goggles or a face shield must be worn to protect against splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (nitrile, neoprene, or butyl rubber) are mandatory. Double gloving is recommended for enhanced protection.

    • Lab Coat: A chemical-resistant lab coat or apron should be worn to protect skin and personal clothing from contamination.

    • Footwear: Closed-toe shoes are required in the laboratory at all times.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

III. Step-by-Step Handling and Experimental Protocol

A. Reagent Preparation and Storage

  • Equilibration: Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

  • Dissolution: Prepare solutions immediately before use.

    • For water-insoluble applications, dissolve the required amount in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions; therefore, stock solutions in aqueous buffers should not be prepared for long-term storage.

  • Storage of Solutions: If storage of a solution is necessary, use an anhydrous organic solvent and store at -20°C or -80°C under an inert gas like argon or nitrogen. Discard any unused reconstituted reagent.

B. General Protein Crosslinking Protocol

This protocol provides a general guideline for protein crosslinking using this compound. Optimization may be required for specific applications.

  • Sample Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target for reaction with the NHS ester.

  • Crosslinker Addition: Add the freshly prepared this compound solution to the protein solution. A 20- to 50-fold molar excess of the crosslinker is a common starting point. The final concentration of the organic solvent should be kept below 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Purification: Remove excess crosslinker and byproducts by dialysis, desalting column, or gel filtration.

IV. Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated labware (e.g., pipette tips, microcentrifuge tubes, gloves), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Concentrated Solutions: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container. Never dispose of concentrated solutions down the drain.

    • Aqueous Solutions: For dilute aqueous solutions from labeling reactions, the reactive NHS ester can be quenched before disposal. Adjust the pH to between 7.0 and 8.5 and allow the solution to stand at room temperature for several hours to ensure complete hydrolysis. Collect the quenched solution in a designated aqueous hazardous waste container.

  • Container Disposal: Empty containers must be thoroughly rinsed with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.

V. Emergency Procedures

A. Spill Response

In the event of a spill, follow the workflow below. A chemical spill kit appropriate for amines and esters should be readily available.

Workflow for handling a this compound spill.

B. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.